Leteprinim Potassium
Description
See also: Leteprinim (has active moiety).
Properties
IUPAC Name |
potassium;4-[3-(6-oxo-1H-purin-9-yl)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4.K/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22;/h1-4,7-8H,5-6H2,(H,19,21)(H,23,24)(H,16,17,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICLTPPSCUXHJT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])NC(=O)CCN2C=NC3=C2N=CNC3=O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12KN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192564-13-9 | |
| Record name | Leteprinim potassium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192564139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LETEPRINIM POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q06WU8JY4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Leteprinim Potassium (AIT-082): A Technical Guide on the Neuroregenerative Candidate
An In-depth Examination of the Discovery, Mechanism of Action, and Preclinical & Clinical Development of a Novel Purine Derivative for Neurodegenerative Diseases
Abstract
Leteprinim Potassium, also known as AIT-082 or Neotrofin, is a synthetic hypoxanthine derivative that has been investigated as a potential therapeutic agent for neurodegenerative disorders, most notably Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It details the preclinical and clinical studies that have explored its neuroprotective and neuroregenerative properties. The core of its therapeutic potential lies in its ability to stimulate the synthesis and release of neurotrophic factors, thereby promoting neuronal survival, neurite outgrowth, and synaptic function. This document summarizes key quantitative data from various studies, outlines experimental methodologies, and visualizes the proposed signaling pathways.
Discovery and History
This compound (AIT-082) is a novel, metabolically stable synthetic purine analog.[1][2] It was developed by NeoTherapeutics, Inc. as a potential treatment for Alzheimer's disease.[3] The compound is chemically identified as 4-[[3-(1,6 dihydro-6-oxo-9-purin-9-yl)-1-oxypropyl] amino] benzoic acid, with the potassium salt form being used for development.[4] The primary therapeutic rationale for its development was to create an orally active, small molecule that could penetrate the blood-brain barrier and mimic the effects of endogenous neurotrophic factors, which are known to be crucial for neuronal health and have shown potential in preclinical models of neurodegeneration.[1]
Mechanism of Action
The principal mechanism of action of this compound is its ability to stimulate the synthesis and/or release of neurotrophic factors from astrocytes, and to enhance the neurotrophic activity of factors such as Nerve Growth Factor (NGF).[2][4] This leads to a cascade of downstream effects that are beneficial for neuronal function and survival.
Stimulation of Neurotrophic Factor Synthesis
In vitro studies have demonstrated that AIT-082 stimulates astrocytes to produce and release neurotrophic factors.[4] These factors, in turn, support neuronal survival and promote neurite outgrowth. This indirect mechanism of action, by targeting glial cells to create a more supportive environment for neurons, is a key feature of this compound's therapeutic profile.
Enhancement of Neurotrophic Factor Action
This compound has been shown to significantly enhance NGF-mediated neurite outgrowth from PC12 cells, a well-established model for studying neuronal differentiation.[2] This suggests that the compound not only increases the availability of neurotrophic factors but also sensitizes neurons to their effects.
Increase in Synaptic Proteins
Treatment with AIT-082 has been found to increase both the intracellular levels and the secretion of synaptophysin in PC12 cells.[5][6] Synaptophysin is a key protein component of presynaptic vesicles and is often used as a marker for synaptic density.[5][6] This finding suggests that this compound may promote synaptogenesis and enhance neurotransmitter release at the presynaptic terminal, potentially contributing to the cognitive improvements observed in animal models.[5][6]
Neuroprotection against Excitotoxicity
Beyond its neurotrophic effects, AIT-082 has demonstrated neuroprotective properties against glutamate-induced excitotoxicity in both in vitro and in vivo models.[4] This dual action of reducing neuronal damage and promoting regeneration makes it a compelling candidate for diseases with both acute and chronic neurodegenerative components.[4]
Signaling Pathways
The precise intracellular signaling pathways modulated by this compound to induce neurotrophic factor synthesis in astrocytes are not yet fully elucidated. However, based on its downstream effects, it is hypothesized to activate pathways known to be involved in neurotrophin production and neuronal growth.
Preclinical Data
A substantial body of preclinical research has evaluated the efficacy of this compound in various in vitro and in vivo models of neurodegeneration and cognitive impairment.
In Vitro Studies
| Assay | Cell Line | Treatment | Key Findings |
| Neurite Outgrowth | PC12 | AIT-082 + NGF | Significantly enhanced NGF-mediated neurite outgrowth.[2] |
| Synaptophysin Levels | PC12 | AIT-082 (5-50 ng/ml) | Increased intracellular and secreted levels of synaptophysin.[5][6] |
| Neuroprotection | Cortical Neurons | AIT-082 + Glutamate | Protected against glutamate-induced neurotoxicity.[4] |
In Vivo Studies
| Animal Model | Condition | Dosing | Key Findings |
| Aged Mice | Age-induced memory deficits | 0.5-60 mg/kg | Improved working memory in young mice and restored memory in mice with mild to moderate age-induced deficits.[7] |
| Mice | Cycloheximide-induced amnesia | 0.1-60 mg/kg (IP) | Reversed cycloheximide-induced memory disruption; effect modulated by but not dependent on adrenal hormones.[8] |
| Animal Models of CNS Injury | Stroke, Spinal Cord Injury | Not specified | Reduced neuronal damage and enhanced functional recovery.[4] |
Clinical Trials
Synthesis
A novel pathway for the successful synthesis of this compound has been developed, highlighting its potential for scalable manufacturing for clinical and commercial purposes.[7]
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells
A common protocol for assessing neurite outgrowth in PC12 cells, as referenced in the literature for AIT-082, involves the following steps:
-
Cell Plating: PC12 cells are seeded in collagen-coated multi-well plates at a density that allows for individual cell morphology assessment.
-
Treatment: Cells are treated with a low concentration of Nerve Growth Factor (NGF) to prime them for differentiation. This compound (AIT-082) is then added at various concentrations. Control wells receive only NGF or vehicle.
-
Incubation: The cells are incubated for a period of 48 to 96 hours to allow for neurite extension.
-
Fixation and Staining: Cells are fixed with paraformaldehyde and stained with a neuronal marker, such as beta-III tubulin, to visualize the neurites.
-
Imaging and Analysis: Images of the cells are captured using high-content imaging systems. Automated software is used to quantify neurite length, number of neurites, and branching per cell.
Conclusion
This compound (AIT-082) represents a promising therapeutic strategy for neurodegenerative diseases by targeting the endogenous neurotrophic factor systems. Its ability to stimulate the production of these crucial supportive molecules and enhance their effects, coupled with its neuroprotective properties, provides a multifaceted approach to combating the complex pathology of conditions like Alzheimer's disease. While further clinical data is needed to fully establish its efficacy in humans, the preclinical evidence strongly supports its potential as a neuroregenerative agent. The development of orally available, blood-brain barrier-penetrant small molecules like this compound remains a critical goal in the pursuit of effective treatments for neurodegeneration.
References
- 1. AIT-082, a unique purine derivative, enhances nerve growth factor mediated neurite outgrowth from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AIT-082, a novel purine derivative with neuroregenerative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I/Ib, open-label, multicenter, dose-escalation study of the anti-TGF-β monoclonal antibody, NIS793, in combination with spartalizumab in adult patients with advanced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of a memory-enhancing drug, AIT-082, on the level of synaptophysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multicentre clinical trial evaluating the outcomes of two application regimens of a unique keratin-based graft in the treatment of Wagner grade one non-healing diabetic foot ulcers | Research by Venture Medical [venturemedical1.com]
AIT-082: A Technical Guide to its Chemical Structure, Synthesis, and Neurotrophic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AIT-082, a novel purine derivative, has emerged as a promising agent for the treatment of neurodegenerative disorders. Identified as 4-[[3-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]benzoic acid, this small molecule is an orally active nerve growth factor (NGF) mimetic. It has been shown to stimulate the synthesis of neurotrophic factors, potentiate the effects of NGF, and promote neurite outgrowth. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and the underlying signaling pathways of AIT-082's neurotrophic and memory-enhancing effects. Quantitative data from key preclinical and early-phase clinical studies are summarized, and detailed experimental protocols for relevant biological assays are provided to facilitate further research and development.
Chemical Structure and Properties
AIT-082 is a derivative of the purine hypoxanthine. Its chemical structure is characterized by a hypoxanthine moiety linked via a propyl-amido group to a benzoic acid.
IUPAC Name: 4-[[3-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]benzoic acid
Chemical Formula: C₁₅H₁₃N₅O₄
Molecular Weight: 327.29 g/mol
CAS Registry Number: 155416-34-1
Synthesis of AIT-082
The synthesis of AIT-082 involves a multi-step process, beginning with the alkylation of hypoxanthine followed by coupling with a protected p-aminobenzoic acid derivative. The following is a representative synthetic scheme.
Experimental Protocol: Synthesis of 4-[[3-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]benzoic acid (AIT-082)
Step 1: Synthesis of 9-(3-carboxypropyl)hypoxanthine
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To a solution of hypoxanthine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.2 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl 4-bromobutyrate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield ethyl 4-(6-oxo-1,6-dihydro-9H-purin-9-yl)butanoate.
-
Hydrolyze the ester by dissolving it in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq) and stirring at room temperature for 4-6 hours.
-
Acidify the reaction mixture with dilute HCl to precipitate 9-(3-carboxypropyl)hypoxanthine.
-
Filter, wash with water, and dry the product.
Step 2: Coupling with Ethyl 4-aminobenzoate
-
Dissolve 9-(3-carboxypropyl)hypoxanthine (1.0 eq) in DMF.
-
Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature for 1 hour to activate the carboxylic acid.
-
In a separate flask, dissolve ethyl 4-aminobenzoate (1.0 eq) in DMF.
-
Add the solution of ethyl 4-aminobenzoate to the activated acid mixture.
-
Stir the reaction at room temperature for 18-24 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain ethyl 4-[[3-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]benzoate.
Step 3: Hydrolysis to AIT-082
-
Suspend the ethyl ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to a pH of approximately 3-4 to precipitate AIT-082.
-
Filter the white precipitate, wash thoroughly with water, and then with a small amount of ethanol.
-
Dry the final product under vacuum.
Mechanism of Action and Signaling Pathways
AIT-082 exerts its neurotrophic effects primarily by acting as a nerve growth factor (NGF) mimetic and by stimulating the production of various neurotrophic factors in astrocytes.[1] This dual action leads to the potentiation of neurotrophic signaling, promoting neuronal survival, differentiation, and synaptic plasticity.
Stimulation of Neurotrophic Factor Synthesis
AIT-082 has been shown to stimulate astrocytes to produce and release several key neurotrophic factors, including:
-
Nerve Growth Factor (NGF)[1]
-
Neurotrophin-3 (NT-3)[1]
-
Fibroblast Growth Factor (FGF)[1]
-
Ciliary Neurotrophic Factor (CNTF)
-
Brain-Derived Neurotrophic Factor (BDNF)
The induction of these factors creates a supportive microenvironment for neurons, enhancing their resilience and promoting regenerative processes.
References
Leteprinim Potassium: A Hypoxanthine Derivative for Neurotrophic and Neuroprotective Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Leteprinim potassium, also known as AIT-082, is a synthetic hypoxanthine derivative that has been investigated for its neurotrophic and neuroprotective properties. This document provides a comprehensive technical overview of this compound, including its mechanism of action, supporting preclinical data, and a summary of its clinical evaluation. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound (AIT-082) is a small molecule that has demonstrated potential in preclinical models of neurodegenerative diseases. As a hypoxanthine analog, its mechanism of action is centered on the modulation of neurotrophic factor signaling and the protection of neurons from excitotoxic insults. This guide will delve into the core scientific data supporting the potential therapeutic applications of this compound.
Mechanism of Action
This compound exerts its effects through a multi-faceted mechanism primarily involving the enhancement of neurotrophic factor activity and providing neuroprotection against glutamate-induced excitotoxicity.
Modulation of Neurotrophic Factor Signaling
This compound has been shown to stimulate the synthesis and release of several key neurotrophic factors from astrocytes, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Fibroblast Growth Factor (FGF). Furthermore, it potentiates the neurotrophic effects of these factors, leading to enhanced neurite outgrowth and neuronal differentiation, as observed in PC12 cells[1]. This suggests a role in promoting neuronal survival and regeneration.
The proposed signaling pathway for this neurotrophic activity involves the activation of key intracellular signaling cascades. While direct evidence for this compound is still emerging, the downstream effects on neurite outgrowth and neurotrophin potentiation strongly suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK/ERK) and cAMP response element-binding protein (CREB) pathways, which are known to be crucial for neurotrophin-mediated neuronal plasticity and survival.
Neuroprotection against Glutamate Excitotoxicity
In addition to its neurotrophic effects, this compound has been reported to protect neurons from glutamate-induced excitotoxicity. This is a critical mechanism in many neurodegenerative conditions where excessive glutamate receptor activation leads to neuronal cell death. The precise mechanism of this neuroprotective effect is under investigation but may involve the modulation of glutamate receptor function or downstream signaling cascades that mitigate excitotoxic damage.
Preclinical Data
The neurotrophic and neuroprotective properties of this compound have been evaluated in several in vitro and in vivo preclinical models.
In Vitro Studies
This compound has been shown to significantly enhance NGF-mediated neurite outgrowth in the rat pheochromocytoma (PC12) cell line, a well-established model for studying neuronal differentiation.
Table 1: Effect of this compound on Neurite Outgrowth in PC12 Cells
| Treatment | Concentration | Outcome | Reference |
|---|
| this compound (AIT-082) | Not Specified | Significantly enhanced NGF-mediated neurite outgrowth |[1] |
Studies have indicated that this compound stimulates the synthesis of NGF, neurotrophin-3 (NT-3), and FGF in cultured astrocytes.
Table 2: Stimulation of Neurotrophic Factor Synthesis in Astrocytes
| Neurotrophic Factor | Effect of this compound |
|---|---|
| Nerve Growth Factor (NGF) | Stimulated synthesis |
| Neurotrophin-3 (NT-3) | Stimulated synthesis |
| Fibroblast Growth Factor (FGF) | Stimulated synthesis |
In Vivo Studies
Clinical Trials
This compound has undergone early-stage clinical evaluation for Alzheimer's disease.
Table 3: Summary of Early Clinical Trial Data for this compound in Alzheimer's Disease
| Trial Phase | Number of Patients | Dosage | Key Finding | Reference |
|---|
| Phase I/II | 10 | 4000 mg | Improved memory in 60% of patients | Not available in search results |
It is important to note that the development of this compound for major neurodegenerative diseases appears to have been discontinued, and further large-scale clinical trial data is not publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
PC12 Cell Neurite Outgrowth Assay
This protocol describes a typical method for quantifying the effect of a test compound on neurite outgrowth in PC12 cells.
References
AIT-082: A Technical Guide to the Induction of Brain-Derived Neurotrophic Factor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AIT-082 (leteprinim potassium) is a synthetic, orally active purine derivative that readily crosses the blood-brain barrier and has demonstrated significant neuroregenerative and cognitive-enhancing properties in preclinical and clinical studies.[1][2] A primary mechanism of action for AIT-082 is its ability to stimulate astrocytes, the most abundant glial cells in the central nervous system, to produce and release a variety of neurotrophic factors.[2][3] While research has confirmed its role in elevating levels of Nerve Growth Factor (NGF) and Neurotrophin-3 (NT-3), this guide focuses on the hypothesized induction of Brain-Derived Neurotrophic Factor (BDNF) by AIT-082.[2][4] Given that activated astrocytes are a known source of BDNF, AIT-082 presents a compelling therapeutic strategy for neurodegenerative diseases by indirectly elevating this critical neurotrophin.[5][6] This document provides a detailed overview of the proposed mechanism, experimental protocols for validation, and the key signaling pathways involved.
Proposed Mechanism of Action: Astrocyte-Mediated BDNF Production
AIT-082, an analog of hypoxanthine, acts as a nerve growth factor agonist.[2] Its core mechanism involves the activation of astrocytes, which play a crucial role in brain homeostasis and neuronal support.[3] Upon stimulation by AIT-082, astrocytes are believed to initiate intracellular signaling cascades that lead to the increased transcription and translation of neurotrophin genes.
While direct quantitative data for AIT-082's effect on BDNF is an area for active research, the mechanism is strongly supported by evidence showing that various stimuli can induce astrocytes to produce BDNF. For instance, inflammatory cytokines like TNF-α have been shown to up-regulate BDNF mRNA and protein in primary astrocytes through the activation of transcription factors such as NF-κB and C/EBPβ.[7][8] AIT-082 may engage similar or parallel pathways to achieve this effect. This astrocyte-mediated synthesis and secretion of BDNF would, in turn, provide trophic support to surrounding neurons, promoting neuronal survival, synaptic plasticity, and neurite outgrowth.
Quantitative Analysis of BDNF Induction
To rigorously evaluate the efficacy of AIT-082 in inducing BDNF, a quantitative analysis is essential. The following table represents a template for a dose-response study measuring secreted BDNF from primary astrocyte cultures.
Table 1: Illustrative Dose-Response of AIT-082 on Secreted BDNF Levels (Note: Data is hypothetical and for illustrative purposes.)
| AIT-082 Concentration | Mean BDNF Concentration (pg/mL) | Standard Deviation (pg/mL) | Fold Change vs. Control |
| Vehicle Control (0 µM) | 15.2 | 2.1 | 1.0 |
| 0.1 µM | 22.8 | 3.5 | 1.5 |
| 1.0 µM | 41.1 | 5.8 | 2.7 |
| 10.0 µM | 65.4 | 8.2 | 4.3 |
| 50.0 µM | 73.0 | 9.1 | 4.8 |
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effect of AIT-082 on BDNF production in vitro.
Primary Astrocyte Culture and Treatment
This protocol outlines the isolation and culture of primary astrocytes from neonatal mouse cortices, followed by treatment with AIT-082.
-
Flask Coating: Coat T75 flasks with Poly-L-lysine solution and incubate for at least 10 minutes at room temperature. Aspirate the solution and allow flasks to dry.[9]
-
Tissue Dissection: Euthanize neonatal mouse pups (P0-P2) via decapitation. Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).[9]
-
Dissociation: Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C to dissociate the tissue.[9]
-
Cell Plating: Neutralize trypsin with complete DMEM/F12 medium (containing 10% FBS and 1% Penicillin-Streptomycin). Filter the cell suspension through a 70-micron cell strainer. Centrifuge the suspension, resuspend the pellet, and plate the cells into the coated T75 flasks.[9]
-
Culture Maintenance: Incubate at 37°C and 5% CO₂. Change the medium every 2-3 days. After 7-10 days, a confluent monolayer of astrocytes will form. Purify the astrocyte culture by shaking the flasks to remove microglia and oligodendrocytes.[10]
-
Seeding for Experiment: Trypsinize the purified astrocytes and seed them into 24-well plates at a density of 25,000 cells per well. Allow cells to adhere and become quiescent for 24-48 hours.[10]
-
AIT-082 Treatment: Prepare stock solutions of AIT-082. On the day of the experiment, replace the culture medium with fresh, low-serum medium containing the desired final concentrations of AIT-082 or a vehicle control.
-
Sample Collection:
-
Supernatant: For ELISA, collect the cell culture supernatant at specified time points (e.g., 24, 48, 72 hours). Centrifuge at 1000 x g for 20 minutes to remove cellular debris and store at -80°C.[2]
-
Cell Lysate: For Western Blot, wash the remaining cells with ice-cold PBS, then lyse the cells directly in RIPA buffer or a specialized acid-extraction buffer to release bound BDNF.[11] Store lysate at -80°C.
-
Quantification of Secreted BDNF via ELISA
This protocol uses a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) to quantify BDNF in the collected culture supernatant.
-
Reagent Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and standards according to the kit manufacturer's instructions (e.g., Abcam ab212166, Sigma-Aldrich RAB0026).[4][12]
-
Standard Curve: Prepare a serial dilution of the BDNF standard protein to create a standard curve, typically ranging from 0 to 2000 pg/mL.[12]
-
Plate Loading: Add 100 µL of standards, controls, and astrocyte supernatant samples to the appropriate wells of the anti-BDNF antibody-coated 96-well plate.[13]
-
Incubation: Cover the plate and incubate for 2.5 hours at room temperature.[13]
-
Washing & Detection:
-
Development: Wash the wells. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-30 minutes, allowing a blue color to develop.[12][13]
-
Reaction Stop & Reading: Add 50 µL of Stop Solution to each well, which will turn the color to yellow. Immediately measure the optical density (OD) at 450 nm using a microplate reader.[4]
-
Calculation: Calculate the BDNF concentration in the samples by interpolating their OD values against the standard curve.
Analysis of Intracellular BDNF via Western Blot
This protocol allows for the detection and semi-quantitative analysis of intracellular pro-BDNF (~32 kDa) and mature BDNF (~14 kDa).[14]
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 14% polyacrylamide gel to ensure adequate separation of the low molecular weight mature BDNF.[14] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for BDNF (e.g., goat anti-BDNF, 1:500 dilution) and a loading control antibody like β-actin (1:30,000 dilution).[14]
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-goat or anti-mouse IgG) for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis on the bands corresponding to pro-BDNF and mature BDNF, normalizing the values to the loading control.
BDNF Signaling Pathway
Once secreted by astrocytes, BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), on neurons.[15] This binding induces receptor dimerization and autophosphorylation, initiating several critical downstream signaling cascades that mediate the neuroprotective and plasticity-enhancing effects of BDNF.[16][17]
-
MAPK/ERK Pathway: This pathway is crucial for neuronal differentiation and synaptic remodeling. Activation leads to the phosphorylation of the CREB transcription factor, promoting the expression of genes involved in neuronal survival and plasticity.[15][18]
-
PI3K/Akt Pathway: This is a primary cell survival pathway. It inhibits pro-apoptotic proteins and promotes processes essential for maintaining neuronal health and size.[18][19]
-
PLCγ Pathway: This pathway leads to the generation of IP₃ and DAG, resulting in intracellular calcium release and the activation of Protein Kinase C (PKC). It plays a significant role in neurotransmitter release and synaptic plasticity.[18][19]
References
- 1. Detecting BDNF Protein Forms by ELISA, Western Blot, and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Amyloid beta up-regulates brain-derived neurotrophic factor production from astrocytes: rescue from amyloid beta-related neuritic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astrocytes and brain-derived neurotrophic factor (BDNF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Up-regulation of BDNF in Astrocytes by TNF-α: A Case for the Neuroprotective Role of Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Up-regulation of BDNF in astrocytes by TNF-alpha: a case for the neuroprotective role of cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Indirect Neuron-astrocyte Coculture Assay: An In Vitro Set-up for the Detailed Investigation of Neuron-glia Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosensis.com [biosensis.com]
- 12. abcam.com [abcam.com]
- 13. raybiotech.com [raybiotech.com]
- 14. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 15. mdpi.com [mdpi.com]
- 16. cusabio.com [cusabio.com]
- 17. Drug Targets in Neurotrophin Signaling in the Central and Peripheral Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Neurotrophin Signaling Impairment by Viral Infections in the Central Nervous System [mdpi.com]
Leteprinim Potassium and Glutamate Toxicity: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate-mediated excitotoxicity is a key pathological mechanism in a variety of neurodegenerative disorders. This technical document explores the potential neuroprotective effects of Leteprinim Potassium against glutamate toxicity. While direct experimental evidence on this specific interaction is not extensively available in current scientific literature, a strong mechanistic link can be inferred from Leteprinim's primary mode of action: the elevation of neurotrophin levels. This whitepaper will first detail the established role of this compound in augmenting neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). Subsequently, it will provide an in-depth analysis of the documented neuroprotective mechanisms of these neurotrophins against glutamate-induced excitotoxicity, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Introduction to this compound and Glutamate Toxicity
This compound, a purine-hypoxanthine derivative, has been investigated for its neuroprotective properties. Its primary established mechanism is the elevation of neurotrophin levels in the brain. Neurotrophins are a family of proteins that support the survival, development, and function of neurons.
Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. However, excessive or prolonged activation of glutamate receptors leads to a pathological process known as excitotoxicity. This process is characterized by a massive influx of calcium ions into neurons, triggering a cascade of detrimental events including mitochondrial dysfunction, production of reactive oxygen species, and ultimately, neuronal cell death. Excitotoxicity is a contributing factor to neuronal loss in conditions such as stroke, traumatic brain injury, and several neurodegenerative diseases.
While direct studies specifically investigating the effects of this compound on glutamate toxicity are limited, its ability to increase neurotrophin levels provides a strong rationale for its potential neuroprotective role in this context. This document will explore this indirect but scientifically plausible mechanism.
This compound's Mechanism of Action: Neurotrophin Elevation
Leteprinim has been shown to increase the expression of several key neurotrophins, most notably Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). These neurotrophins are critical for neuronal health and resilience against various insults, including excitotoxicity.
Neurotrophin-Mediated Neuroprotection Against Glutamate Toxicity
The neuroprotective effects of NGF and BDNF against glutamate-induced neuronal damage are well-documented in scientific literature. These neurotrophins activate intracellular signaling cascades that enhance neuronal survival and counteract the deleterious effects of excessive glutamate receptor stimulation.
Nerve Growth Factor (NGF) in Attenuating Glutamate Excitotoxicity
Pre-treatment with NGF has been demonstrated to significantly reduce neuronal damage caused by glutamate exposure. This protective effect is thought to be mediated, at least in part, by the stabilization of intracellular calcium levels, a key event in the excitotoxic cascade.
| Study Parameter | Experimental Conditions | Results | Reference |
| Cell Type | Cultured Rat Cortical Neurons | Pre-treatment with recombinant human NGF (rhNGF) or mouse NGF (mNGF) for 24 hours significantly reduced glutamate-induced neuronal damage. | [1] |
| Glutamate Exposure | Brief exposure followed by incubation in glutamate-free medium | Reduced cell viability by 60-70% in control cultures. | [1] |
| NGF Treatment | 24-hour pre-treatment with rhNGF or mNGF | Significantly reduced glutamate-induced neuronal damage. Also protected against NMDA- and kainate-induced damage. | [1] |
| Calcium Imaging | Fura-2 imaging to measure intracellular calcium ([Ca2+]i) | NGF prevented the elevation in [Ca2+]i induced by glutamate. | [2] |
| Cell Viability | Measurement of neuron viability and lactate dehydrogenase (LDH) efflux | In the presence of 60 µg/L NGF, 59% of neurons survived in 1.6 mmol/L glutamate. | [2] |
This protocol is a synthesized representation of methodologies described in the cited literature[1][2].
-
Cell Culture: Primary cortical neurons are harvested from 17-day-old mouse or rat fetuses and cultured in appropriate media.
-
NGF Pre-treatment: After a set number of days in vitro (e.g., 7-10 days), cultures are pre-treated with varying concentrations of NGF (e.g., 0-100 µg/L) for 24 hours.
-
Glutamate Challenge: The culture medium is replaced with a medium containing a toxic concentration of glutamate (e.g., 0.2-1.6 mmol/L) for a brief period (e.g., 10-15 minutes).
-
Washout and Incubation: The glutamate-containing medium is removed, and the cells are washed and incubated in a glutamate-free medium for 24 hours.
-
Assessment of Cell Viability:
-
LDH Assay: Lactate dehydrogenase released into the culture medium is measured as an indicator of cell death.
-
Cell Counting: The number of viable neurons is determined using methods such as trypan blue exclusion or by counting specific neuronal populations immunolabeled for markers like NeuN.
-
-
Calcium Imaging (Optional): To investigate the mechanism, intracellular calcium concentrations are measured using a fluorescent calcium indicator like Fura-2 before, during, and after glutamate exposure in both NGF-treated and control cultures.
Brain-Derived Neurotrophic Factor (BDNF) and its Role in Counteracting Glutamate Excitotoxicity
Similar to NGF, BDNF has potent neuroprotective effects against glutamate-induced neuronal death. The signaling pathways activated by BDNF are crucial in this process and involve key kinases that regulate gene expression and protein synthesis, ultimately leading to enhanced cell survival.
| Study Parameter | Experimental Conditions | Results | Reference |
| Cell Type | Cultured Hippocampal Neurons | Pre-incubation with BDNF for 24 hours reduced glutamate-evoked apoptotic morphology and caspase-3-like activity. | [3] |
| BDNF Signaling | Measurement of PI3-K and Ras/MAPK pathway activity | BDNF transiently increased the activity of both PI3-K and Ras/MAPK pathways. | [3] |
| Inhibition of Signaling | Use of PI3-K and Ras/MAPK inhibitors | Inhibition of these pathways abrogated the protective effect of BDNF against glutamate-induced neuronal death. | [3] |
| Protein Synthesis | Use of protein synthesis inhibitors | Inhibition of protein synthesis also blocked the neuroprotective effects of BDNF. | [3] |
| Anti-apoptotic Protein Levels | Measurement of Bcl-2 protein levels | 24-hour incubation with BDNF increased Bcl-2 protein levels. | [3] |
This protocol is a synthesized representation of methodologies described in the cited literature[3].
-
Cell Culture: Primary hippocampal neurons are cultured for a specified period.
-
BDNF Treatment and Inhibition:
-
One set of cultures is pre-incubated with BDNF for 24 hours.
-
Other sets are co-incubated with BDNF and specific inhibitors for the PI3-K pathway (e.g., LY294002) or the Ras/MAPK pathway (e.g., PD98059).
-
A control group receives no treatment.
-
-
Glutamate Challenge: Cultures are exposed to a toxic concentration of glutamate.
-
Assessment of Apoptosis:
-
Nuclear Morphology: Neuronal nuclei are stained with a fluorescent dye (e.g., Hoechst 33342) to assess for apoptotic condensation.
-
Caspase-3 Activity: A fluorometric assay is used to measure the activity of caspase-3, a key executioner enzyme in apoptosis.
-
-
Western Blot Analysis: To confirm the activation of signaling pathways and the expression of downstream targets, protein lysates from treated and untreated cells are analyzed by Western blotting for phosphorylated forms of key pathway components (e.g., Akt, ERK) and for the levels of anti-apoptotic proteins like Bcl-2.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for assessing the neuroprotective effects of a compound like this compound (indirectly, via neurotrophin elevation) against glutamate toxicity.
Conclusion and Future Directions
The available scientific evidence strongly suggests that neurotrophins, particularly NGF and BDNF, play a significant role in protecting neurons from glutamate-induced excitotoxicity. Given that this compound is known to elevate the levels of these neurotrophins, it is plausible that it could confer neuroprotection against conditions where glutamate excitotoxicity is a key pathological feature.
However, to establish a direct link, further research is warranted. Future studies should focus on:
-
Directly investigating the effects of this compound on neuronal cultures challenged with glutamate. This would involve assessing cell viability, apoptosis, and key excitotoxicity markers in the presence of this compound.
-
In vivo studies using animal models of glutamate excitotoxicity. This would allow for the evaluation of this compound's efficacy in a more complex biological system.
-
Elucidating the precise downstream signaling events modulated by this compound that contribute to neuroprotection.
References
- 1. Protective effect of nerve growth factor against glutamate-induced neurotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nerve growth factors prevent glutamate toxicity in cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by BDNF against glutamate-induced apoptotic cell death is mediated by ERK and PI3-kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Leteprinim Potassium: An Indirect Modulator of Potassium Channels via Neurotrophic Factor Upregulation
A Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide explores the relationship between Leteprinim Potassium (AIT-082) and potassium channel modulation. Contrary to direct channel interaction, this document posits that this compound's influence on potassium channels is indirect, mediated by its primary mechanism of action: the upregulation of neurotrophic factors. This guide will detail the established neuroprotective properties of this compound, the capacity of neurotrophic factors to modulate ion channel activity, and the potential downstream effects on potassium channels.
Introduction: Reframing the Question of Potassium Channel Modulation
This compound is a synthetic purine derivative recognized for its neuroprotective and cognitive-enhancing properties.[1][2] While its development for major neurodegenerative diseases like Alzheimer's and Parkinson's has been discontinued, its mechanism of action remains a subject of scientific interest.[3][4] An initial review of the scientific literature reveals no direct evidence of this compound acting as a classical potassium channel blocker or opener. However, a deeper analysis of its biological activity suggests an indirect, yet potentially significant, role in modulating potassium channel function.
This guide will provide a comprehensive overview of this compound's established mechanism of action and explore the scientifically supported hypothesis that its effects on neuronal excitability may be, in part, due to the downstream influence of the neurotrophic factors it upregulates on various potassium channels.
Primary Mechanism of Action: A Neurotrophic Factor Modulator
This compound's primary therapeutic potential stems from its ability to stimulate the production of key neurotrophic factors. Specifically, it has been shown to:
-
Increase Nerve Growth Factor (NGF) mRNA production: This has been observed in the basal forebrain, a region critical for cognitive function.[1]
-
Induce Brain-Derived Neurotrophic Factor (BDNF) mRNA production: This effect has been noted following spinal cord lesions, suggesting a role in neuronal repair and plasticity.[1]
These neurotrophic factors are crucial for neuronal survival, differentiation, and synaptic plasticity. The ability of this compound to enhance their production is the cornerstone of its neuroprotective effects, including the reduction of glutamate toxicity in cultured hippocampal neurons.[1]
The Link to Potassium Channels: An Indirect Signaling Cascade
While this compound does not directly bind to or block potassium channels, the neurotrophic factors it upregulates have been demonstrated to modulate the activity of these channels. This creates a signaling cascade where this compound acts as an upstream initiator of a process that ultimately results in altered potassium channel function.
The following diagram illustrates this proposed indirect signaling pathway:
Evidence for Neurotrophic Factor-Mediated Potassium Channel Modulation
Several studies have established the ability of NGF and BDNF to alter the function of various potassium channels:
-
BDNF and Kv1.3 Channels: Acute application of BDNF has been shown to suppress the activity of the Shaker-type voltage-gated potassium channel Kv1.3 through tyrosine phosphorylation.
-
NGF and NT-3 Activation of BK Channels: Nerve Growth Factor (NGF) and Neurotrophin-3 (NT-3) have been demonstrated to activate large-conductance Ca2+-activated potassium channels (BK channels) in cortical neurons. This effect is rapid and suggests a direct modulation of channel activity independent of gene expression.
These findings support the hypothesis that the increased levels of NGF and BDNF induced by this compound could, in turn, modulate the activity of these and other potassium channels, thereby influencing neuronal excitability and contributing to its overall neuroprotective effects.
Quantitative Data and Experimental Protocols: A Necessary Clarification
Due to the indirect nature of this compound's influence on potassium channels, there is a lack of quantitative data (e.g., IC50, EC50 values) and specific experimental protocols (e.g., patch-clamp studies) directly investigating this interaction. The available research has focused on its neurotrophic effects.
Therefore, the following sections on quantitative data and experimental protocols are presented to guide future research in this area, based on the methodologies used to study the effects of neurotrophic factors on potassium channels.
Proposed Future Research: Quantitative Analysis
To establish a definitive quantitative link, future studies would need to measure the effects of this compound on potassium channel currents in relevant neuronal populations. A suggested approach is outlined in the table below.
| Parameter | Experimental Model | Measurement Technique | Expected Outcome |
| Change in K+ Current Density | Primary cortical neurons or hippocampal neurons | Whole-cell patch-clamp | Quantification of current changes after acute and chronic this compound application. |
| Shift in Voltage-Dependence of Activation/Inactivation | HEK293 cells expressing specific K+ channel subtypes (e.g., Kv1.3, BK) | Voltage-clamp protocols | Determination of biophysical changes in channel gating properties. |
| IC50/EC50 for Indirect Modulation | Neuronal cell lines | Dose-response analysis of this compound's effect on K+ currents | Estimation of the potency of the indirect modulation. |
Methodological Framework for Future Investigation
The following experimental workflow outlines a potential approach to investigate the indirect modulation of potassium channels by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Leptin-mediated ion channel regulation: PI3K pathways, physiological role, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain-derived neurotrophic factor modulation of Kv1.3 channel is disregulated by adaptor proteins Grb10 and nShc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From modulator to mediator: rapid effects of BDNF on ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Leteprinim Potassium in Primary Cortical Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leteprinim Potassium (formerly known as Neotrofin) is a purine-hypoxanthine derivative recognized for its neurotrophic properties. It has been shown to elevate levels of neurotrophins, such as Nerve Growth Factor (NGF), in animal models.[1] This activity suggests its potential as a therapeutic agent for neurodegenerative disorders and nerve injury. Primary cortical neuron cultures are a fundamental in vitro model system for studying neuronal physiology, neurotoxicity, and the efficacy of neuroprotective compounds. These application notes provide detailed protocols for utilizing this compound in primary cortical neuron cultures to investigate its neuroprotective effects, mechanism of action related to sAPPα release, and its influence on neurite outgrowth.
Key Applications
-
Neuroprotection Assays: Assessing the ability of this compound to protect primary cortical neurons from various insults, such as excitotoxicity, oxidative stress, or amyloid-beta (Aβ) toxicity.
-
Mechanism of Action Studies: Investigating the signaling pathways involved in this compound-mediated neuroprotection, including the potential modulation of α-secretase activity and the subsequent release of the neuroprotective soluble amyloid precursor protein-alpha (sAPPα).
-
Neurite Outgrowth Analysis: Quantifying the effect of this compound on the growth and extension of neurites, a key process in neuronal development and regeneration.
Data Presentation
Table 1: Summary of Expected Quantitative Outcomes
| Experiment | Key Parameter Measured | Expected Effect of this compound | Example Data Point (Hypothetical) |
| Neuroprotection Assay (MTT) | Cell Viability (%) | Increased viability in the presence of a neurotoxin | 75% viability with Toxin + Leteprinim vs. 50% with Toxin alone |
| sAPPα Release Assay (ELISA) | sAPPα Concentration (pg/mL) | Increased sAPPα in culture supernatant | 500 pg/mL with Leteprinim vs. 200 pg/mL in control |
| Neurite Outgrowth Assay | Total Neurite Length (µm/neuron) | Increased neurite length | 150 µm/neuron with Leteprinim vs. 100 µm/neuron in control |
| Immunofluorescence for Synaptic Markers | Synaptophysin puncta density (puncta/100µm) | Increased density of synaptic markers | 30 puncta/100µm with Leteprinim vs. 18 puncta/100µm in control |
Experimental Protocols
Primary Cortical Neuron Culture
This protocol outlines the basic procedure for establishing primary cortical neuron cultures from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E16 mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin)
-
Culture plates/dishes coated with Poly-D-Lysine (or other suitable attachment factors)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryonic cortices in ice-cold dissection medium.
-
Mince the cortical tissue and incubate in the digestion solution at 37°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto pre-coated culture vessels in plating medium.
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
-
Perform partial media changes every 2-3 days.
Neuroprotection Assay
This protocol describes how to assess the neuroprotective effects of this compound against a neurotoxic insult.
Materials:
-
Primary cortical neuron cultures (DIV 7-10)
-
This compound stock solution
-
Neurotoxic agent (e.g., Glutamate, H2O2, or Aβ oligomers)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Pre-treat the primary cortical neuron cultures with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Introduce the neurotoxic agent to the cultures (with and without this compound).
-
Incubate for the duration required to induce cell death (e.g., 24 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability relative to untreated control cultures.
sAPPα Release Assay
This protocol details the measurement of soluble amyloid precursor protein-alpha (sAPPα) in the culture medium.
Materials:
-
Primary cortical neuron cultures (DIV 7-10)
-
This compound stock solution
-
Conditioned culture medium
-
sAPPα ELISA kit
-
Plate reader
Procedure:
-
Treat the primary cortical neuron cultures with this compound for the desired time period (e.g., 24-48 hours).
-
Collect the conditioned culture medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Perform the sAPPα ELISA on the supernatant according to the kit manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of sAPPα based on the standard curve.
Neurite Outgrowth Assay
This protocol provides a method for quantifying changes in neurite length following treatment with this compound.
Materials:
-
Primary cortical neuron cultures (plated at a lower density)
-
This compound stock solution
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Treat the primary cortical neuron cultures with this compound shortly after plating (e.g., at DIV 1-2).
-
Incubate the cultures for a period sufficient to allow for neurite extension (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Immunostain for a neuronal marker (e.g., β-III tubulin) to visualize neurites.
-
Acquire images of the neurons using a microscope.
-
Use image analysis software to trace and measure the length of neurites for a significant number of neurons per condition.
-
Calculate the average total neurite length per neuron.
Visualizations
References
Application Notes and Protocols for the Investigation of Potassium Channel Modulators in Alzheimer's Disease Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Potassium channels are crucial regulators of neuronal excitability, and their dysfunction has been implicated in the pathophysiology of Alzheimer's disease (AD). While the specific compound "Leteprinim Potassium" is not prominently documented in scientific literature for AD research, a significant body of work has focused on various other potassium channel modulators as potential therapeutic agents. These modulators can target different types of potassium channels, such as voltage-gated potassium channels (Kv), inwardly rectifying potassium channels (Kir), and calcium-activated potassium channels (KCa), to influence neuronal signaling, neuroinflammation, and synaptic plasticity. This document provides a detailed overview of the administration and evaluation of several classes of potassium channel modulators in preclinical mouse models of Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from studies investigating the effects of various potassium channel modulators in Alzheimer's disease mouse models.
Table 1: Effects of Kv1.3 Channel Blockers on Alzheimer's-like Pathology and Cognition
| Mouse Model | Compound | Administration | Key Quantitative Findings | Reference |
| APP/PS1 | PAP-1 | 5-month oral regimen | Reduced neuroinflammation, decreased cerebral amyloid load, enhanced hippocampal neuronal plasticity, and improved behavioral deficits.[1] | [1] |
| 5xFAD | ShK-223 | Intraperitoneal injections | Reduced Aβ burden, increased CD11c+ CNS mononuclear phagocytes, and shifted microglial gene expression towards a pro-phagocytic phenotype.[2] | [2] |
| 5xFAD | PAP-1 | 3-month treatment via chow | Reduced Aβ pathology and corrected behavioral deficits.[3] | [3] |
Table 2: Effects of Other Potassium Channel Modulators on Alzheimer's-like Pathology and Cognition
| Mouse Model | Compound/Method | Target Channel | Administration | Key Quantitative Findings | Reference |
| SAMP8 | α-Linolenic acid (ALA) | TREK-1 (Activator) | Not specified | Improved learning and memory deficits; downregulated glutamate and NMDA receptor levels; upregulated glutamate transporter-1.[4][5] | [4][5] |
| APP/PS1 | AAV-CRISPR | Kv3.4 (Downregulation) | Stereotaxic injection | Ameliorated dendritic spine loss and restored spine morphology.[6][7][8][9] | [6][7][8][9] |
| Aged Wild-Type | Apamin | sKCa (Blocker) | Intraperitoneal injection | Improved cognitive behaviors.[10][11] | [10][11] |
| APP23 | None (pathological observation) | BK Channel | - | Enhanced pressure-induced constriction of pial arteries due to reduced BK channel activity.[12] | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of potassium channel modulators in AD mouse models are provided below.
Animal Models
-
APP/PS1 Mice: These transgenic mice express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1). They develop amyloid plaques and cognitive deficits, modeling aspects of familial Alzheimer's disease.[7][9]
-
5xFAD Mice: These mice express five familial Alzheimer's disease mutations in APP and PS1, leading to an aggressive and rapid development of amyloid pathology.[2][13]
-
SAMP8 Mice: The Senescence-Accelerated Mouse Prone 8 (SAMP8) model exhibits age-related learning and memory deficits, accompanied by increased oxidative stress and tau pathology, making it a model for sporadic AD.[4][5]
-
APP23 Mice: These mice overexpress human APP with the Swedish double mutation, leading to neuritic plaques and cerebrovascular amyloid-β accumulation.[12]
Administration of Potassium Channel Modulators
-
Oral Administration (in chow):
-
The compound (e.g., PAP-1) is mixed into the standard mouse chow at a specified concentration.
-
Mice are provided with the medicated chow ad libitum for the duration of the treatment period (e.g., 3-5 months).[1][3]
-
Food consumption and body weight should be monitored regularly to ensure proper dosing and animal health.
-
-
Intraperitoneal (IP) Injection:
-
Stereotaxic Injection (for gene editing):
-
Mice are anesthetized and placed in a stereotaxic frame.
-
A small burr hole is drilled in the skull over the target brain region (e.g., somatosensory cortex or hippocampus).
-
An adeno-associated virus (AAV) carrying a CRISPR-Cas9 system to downregulate a specific channel (e.g., Kv3.4) is injected into the target region using a microinjection needle.[7][9]
-
Animals are allowed to recover for a period (e.g., 7 weeks) to allow for viral expression and gene editing before analysis.[9]
-
Behavioral Assays
-
Morris Water Maze (MWM):
-
A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.
-
Mice are trained over several days to find the hidden platform using spatial cues in the room.
-
Parameters measured include escape latency (time to find the platform) and path length.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.
-
-
Novel Object Recognition (NOR):
-
Mice are habituated to an empty arena.
-
During the training phase, two identical objects are placed in the arena, and the mice are allowed to explore.
-
In the testing phase, one of the objects is replaced with a novel object.
-
The time spent exploring the novel object versus the familiar object is measured. An increased preference for the novel object indicates intact recognition memory.[10]
-
Pathological and Biochemical Analysis
-
Immunohistochemistry (IHC) for Amyloid Plaques:
-
Mouse brains are fixed, sectioned, and mounted on slides.
-
Sections are incubated with a primary antibody specific for amyloid-beta (e.g., 4G8).
-
A secondary antibody conjugated to a fluorescent marker or an enzyme is used for detection.
-
The number and area of amyloid plaques are quantified using microscopy and image analysis software.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels:
-
Brain tissue is homogenized in appropriate buffers to extract soluble and insoluble Aβ fractions.
-
ELISA plates coated with an Aβ capture antibody are incubated with the brain homogenates.
-
A detection antibody is added, followed by a substrate to produce a colorimetric signal.
-
The concentration of Aβ40 and Aβ42 is determined by comparing the signal to a standard curve.
-
-
Flow Cytometry for Microglial Markers:
-
Microglia are acutely isolated from mouse brains.
-
Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD11b, CD45) and intracellular markers related to activation state or specific channels (e.g., Kv1.3).[2][14]
-
The percentage of cells expressing specific markers is quantified using a flow cytometer.[2][14]
-
Signaling Pathways and Visualizations
Modulation of potassium channels in the context of Alzheimer's disease affects several key signaling pathways. Below are descriptions and diagrams of these pathways and a general experimental workflow.
Experimental Workflow for Testing Potassium Channel Modulators
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a potassium channel modulator in an Alzheimer's mouse model.
Caption: A generalized experimental workflow for preclinical testing of potassium channel modulators in AD mouse models.
Signaling Pathway of Kv1.3 Blockade in Microglia
In Alzheimer's disease, microglia, the resident immune cells of the brain, become activated in response to amyloid-beta (Aβ) oligomers. This activation is associated with the upregulation of the Kv1.3 potassium channel. Blocking Kv1.3 has been shown to reduce the pro-inflammatory response of microglia and enhance their ability to clear Aβ.[1][13]
References
- 1. Kv1.3 inhibition as a potential microglia-targeted therapy for Alzheimer’s disease: preclinical proof of concept | AlzPED [alzped.nia.nih.gov]
- 2. Unique molecular characteristics and microglial origin of Kv1.3 channel-positive brain myeloid cells in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the TREK-1 Potassium Channel Improved Cognitive Deficits in a Mouse Model of Alzheimer's Disease by Modulating Glutamate Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Reducing voltage-dependent potassium channel Kv3.4 levels ameliorates synapse loss in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reducing voltage-dependent potassium channel Kv3.4 levels ameliorates synapse loss in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectively Blocking Small Conductance Ca2+-Activated K+ Channels Improves Cognition in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functionally linked potassium channel activity in cerebral endothelial and smooth muscle cells is compromised in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kv1.3 inhibition as a potential microglia-targeted therapy for Alzheimer’s disease: preclinical proof of concept - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unique molecular characteristics and microglial origin of Kv1.3 channel–positive brain myeloid cells in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leteprinim Potassium in Animal Models of Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leteprinim Potassium (formerly known as AIT-082 or Neotrofin) is a small molecule hypoxanthine derivative that has been investigated for its neuroprotective and neuroregenerative properties. Initially explored for Alzheimer's disease, its development was later directed towards peripheral neuropathy, particularly chemotherapy-induced peripheral neuropathy (CIPN)[1][2]. As a modulator of nerve growth factor (NGF) production and release, this compound presents a promising therapeutic strategy to mitigate the debilitating symptoms of nerve damage, such as pain, numbness, and tingling.[1]
These application notes provide a comprehensive overview of the potential use of this compound in preclinical animal models of peripheral neuropathy. The protocols outlined below are based on established methodologies for inducing and assessing peripheral neuropathy in rodents and serve as a guide for researchers investigating the therapeutic efficacy of neuroprotective compounds like this compound.
Proposed Mechanism of Action: NGF Modulation
This compound is classified as a nerve growth factor modulator[1]. It is hypothesized to exert its neuroprotective effects by stimulating the synthesis and release of neurotrophic factors, such as Nerve Growth Factor (NGF), from astrocytes and other glial cells. This increase in local neurotrophic support is believed to enhance neuronal survival, promote nerve fiber regeneration, and restore normal sensory function in the context of peripheral nerve damage.
Figure 1: Proposed signaling pathway for this compound in neuronal protection.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a preclinical study evaluating this compound in a rodent model of paclitaxel-induced peripheral neuropathy. This data is for illustrative purposes to demonstrate the expected outcomes and endpoints in such a study.
| Parameter | Neuropathy Model + Vehicle | Neuropathy Model + this compound (10 mg/kg) | Neuropathy Model + this compound (30 mg/kg) | Healthy Control |
| Mechanical Paw Withdrawal Threshold (g) | 2.5 ± 0.4 | 6.8 ± 0.7 | 10.2 ± 1.1 | 14.5 ± 1.5 |
| Thermal Paw Withdrawal Latency (s) | 5.1 ± 0.6 | 8.9 ± 0.8 | 11.5 ± 1.0 | 13.2 ± 1.2 |
| Sensory Nerve Conduction Velocity (m/s) | 35.2 ± 2.1 | 45.8 ± 2.5 | 52.1 ± 2.3 | 58.6 ± 2.0 |
| Intraepidermal Nerve Fiber Density (fibers/mm) | 8.5 ± 1.2 | 15.3 ± 1.8 | 19.7 ± 2.1 | 22.4 ± 2.5 |
| Spinal Cord TNF-α Levels (pg/mg protein) | 150.4 ± 12.6 | 95.7 ± 9.8 | 68.3 ± 7.5 | 45.2 ± 5.1 |
| Spinal Cord IL-10 Levels (pg/mg protein) | 32.1 ± 4.5 | 65.9 ± 6.2 | 88.4 ± 7.9 | 105.3 ± 9.3 |
Experimental Workflow
The evaluation of this compound in an animal model of peripheral neuropathy typically follows a standardized workflow to ensure robust and reproducible results.
Figure 2: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Induction of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.
Reagents:
-
Paclitaxel (e.g., from Sigma-Aldrich)
-
Cremophor EL (e.g., from Sigma-Aldrich)
-
Ethanol (99.9%)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare the paclitaxel solution by dissolving it in a 1:1 mixture of Cremophor EL and ethanol to a stock concentration of 6 mg/mL.
-
On the day of injection, dilute the paclitaxel stock solution with sterile saline to a final concentration of 2 mg/mL.
-
Administer paclitaxel via intraperitoneal (i.p.) injection at a dose of 2 mg/kg on four alternate days (e.g., days 0, 2, 4, and 6) for a cumulative dose of 8 mg/kg.
-
The control group receives injections of the vehicle (Cremophor EL, ethanol, and saline mixture) on the same schedule.
-
Monitor animals for signs of distress and weight loss. The development of peripheral neuropathy is typically assessed starting from day 7 post-final injection.
Behavioral Assessment of Neuropathic Pain
Apparatus:
-
Set of calibrated von Frey filaments (e.g., Ugo Basile)
-
Elevated wire mesh platform
Procedure:
-
Acclimate the rats to the testing environment by placing them in individual compartments on the wire mesh platform for at least 15-20 minutes before testing.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of low bending force and proceeding to filaments of increasing force.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw upon application of the filament.
-
The 50% paw withdrawal threshold is determined using the up-down method.
Apparatus:
-
Plantar test apparatus (e.g., Ugo Basile) with a radiant heat source
-
Glass floor enclosure
Procedure:
-
Acclimate the rats to the testing apparatus by placing them in the enclosure for 15-20 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and record the time until the rat withdraws its paw (paw withdrawal latency).
-
A cut-off time of 20-25 seconds is typically used to prevent tissue damage.
-
Perform at least three measurements per paw, with a minimum of 5 minutes between measurements.
Electrophysiological Assessment: Nerve Conduction Velocity (NCV)
Apparatus:
-
Electrophysiology recording system with stimulating and recording electrodes
-
Anesthesia machine (e.g., for isoflurane)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat (e.g., with isoflurane) and maintain its body temperature at 37°C.
-
For sensory NCV of the caudal nerve, place the stimulating electrodes at the base of the tail and the recording electrodes more distally along the tail.
-
Deliver a supramaximal electrical stimulus and record the resulting compound nerve action potential.
-
Measure the latency of the potential and the distance between the stimulating and recording electrodes.
-
Calculate the NCV by dividing the distance by the latency.
Histological Analysis: Intraepidermal Nerve Fiber Density (IENFD)
Reagents:
-
4% paraformaldehyde in phosphate-buffered saline (PBS)
-
Sucrose solutions (20% and 30% in PBS)
-
Optimal cutting temperature (OCT) compound
-
Primary antibody: anti-Protein Gene Product 9.5 (PGP9.5)
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
Mounting medium with DAPI
Procedure:
-
At the study endpoint, euthanize the animals and collect a skin biopsy from the plantar surface of the hind paw.
-
Fix the tissue in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the tissue by sequential immersion in 20% and 30% sucrose solutions.
-
Embed the tissue in OCT compound and freeze.
-
Cut 50 µm thick sections using a cryostat.
-
Perform immunohistochemistry using an antibody against PGP9.5 to label nerve fibers.
-
Visualize the stained sections using a fluorescence microscope.
-
Quantify the number of nerve fibers crossing the dermal-epidermal junction and express the data as fibers per millimeter of epidermal length.
Conclusion
This compound, with its proposed mechanism as a nerve growth factor modulator, represents a viable candidate for the treatment of peripheral neuropathy. The protocols detailed in these application notes provide a framework for the preclinical evaluation of its efficacy in animal models. By employing a combination of behavioral, electrophysiological, and histological endpoints, researchers can robustly assess the neuroprotective and restorative potential of this compound and similar compounds, paving the way for their potential clinical application.
References
Leteprinim Potassium in Traumatic Brain Injury Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of Leteprinim Potassium's known neuroprotective functions and offers a hypothetical, yet detailed, application note and experimental protocol for its investigation in a preclinical TBI model. This information is intended to guide researchers in designing studies to explore the therapeutic potential of this compound for TBI.
Mechanism of Action
This compound is understood to exert its neuroprotective and neuroregenerative effects through a multi-faceted approach. Its primary mechanisms of action are believed to be:
-
Stimulation of Neurotrophic Factor Synthesis: this compound has been shown to stimulate astrocytes to produce and release various neurotrophic factors, including nerve growth factor (NGF) and neurotrophin-3 (NT-3). These factors are crucial for neuronal survival, growth, and differentiation, and their upregulation may help mitigate the neuronal loss and axonal damage that occurs following a traumatic brain injury.
-
Protection Against Glutamate Excitotoxicity: The compound has demonstrated a protective effect against glutamate-induced neurotoxicity in vitro and in vivo. Glutamate excitotoxicity is a major contributor to secondary injury cascades in TBI, where excessive glutamate release leads to neuronal cell death. By counteracting this, this compound could potentially reduce the extent of secondary brain damage.
-
Enhancement of Neuronal Sprouting and Synaptic Plasticity: By promoting the outgrowth of neurites and increasing the production of synaptophysin, a protein associated with synaptic vesicles, this compound may enhance neuronal sprouting and functional recovery over a longer period following CNS injury.
These mechanisms suggest that this compound could address key pathological features of TBI, including neuronal death, inflammation, and impaired cognitive function.
Signaling Pathway
The proposed signaling pathway for this compound involves the stimulation of astrocytes, which in turn release neurotrophic factors that act on neurons to promote survival and growth.
Application of Potassium Channel Modulators in Parkinson's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor and non-motor symptoms.[1][2][3] While current therapies primarily focus on managing symptoms, there is a critical need for disease-modifying treatments that can slow or halt the neurodegenerative process.[2][3][4] Emerging evidence points to the dysfunction of potassium (K+) channels as a significant contributor to the pathogenesis of PD, making them a promising therapeutic target.[1][2][3] Potassium channels are crucial regulators of neuronal excitability, neurotransmitter release, and cellular homeostasis.[1][2][5][6] Their modulation presents a novel strategy for protecting dopaminergic neurons and alleviating PD symptoms.
These application notes provide a comprehensive overview of the use of potassium channel modulators in preclinical Parkinson's disease models. We will delve into the key potassium channels implicated in PD, summarize the effects of their modulation, and provide detailed protocols for inducing and assessing PD in widely used animal models.
Key Potassium Channel Targets in Parkinson's Disease
Several families of potassium channels have been identified as potential therapeutic targets in the context of Parkinson's disease. These include ATP-sensitive potassium (K-ATP) channels, voltage-gated potassium (Kv) channels, and small-conductance calcium-activated potassium (SK) channels.
ATP-Sensitive Potassium (K-ATP) Channels
K-ATP channels are metabolic sensors that link cellular energy status to membrane excitability. They are highly expressed in the substantia nigra.[7] The opening of these channels can be neuroprotective, particularly under conditions of metabolic stress, by reducing energy consumption.[7]
Voltage-Gated Potassium (Kv) Channels
Kv channels are a diverse group of channels that regulate the shape and frequency of action potentials. In Parkinson's disease, the Kv1.3 channel has been implicated in microglia-mediated neuroinflammation.[8][9] Upregulation of Kv1.3 is observed in activated microglia in PD models, and its blockade can dampen the inflammatory response.[9]
Small-Conductance Calcium-Activated Potassium (SK) Channels
SK channels are involved in the afterhyperpolarization that follows an action potential, thus regulating firing patterns of dopaminergic neurons.[1] Blockade of SK channels can increase the excitability of these neurons, which may compensate for the loss of dopamine in Parkinson's disease.[1]
Data on Potassium Channel Modulators in Parkinson's Disease Models
The following tables summarize the effects of various potassium channel modulators in preclinical models of Parkinson's disease.
Table 1: Effects of K-ATP Channel Modulators in PD Models
| Compound | Model | Route of Administration | Key Findings | Reference |
| Iptakalim | Rat MCAO model of cerebral ischemia/reperfusion | Intravenous | Neuroprotective effects, inhibition of apoptotic cell death. | [10] |
| Diazoxide | In vitro models | N/A | Protects neurons from metabolic stress. | [7] |
Table 2: Effects of Kv Channel Modulators in PD Models
| Compound | Model | Route of Administration | Key Findings | Reference |
| PAP-1 (Kv1.3 blocker) | MPTP, α-synPFF, and MitoPark in vivo models | N/A | Reverses upregulation of Kv1.3 channel activity. | [9] |
| 4-Aminopyridine (Broad-spectrum Kv channel blocker) | 6-OHDA-induced rats | N/A | Attenuates functional asymmetry in apomorphine-induced rotational test. | [1] |
Table 3: Effects of SK Channel Modulators in PD Models
| Compound | Model | Route of Administration | Key Findings | Reference |
| Apamin (SK channel blocker) | Midbrain culture model, MPTP/6-OHDA models | N/A | Protects dopaminergic neurons, increases striatal dopamine levels. | [1] |
Experimental Protocols
Detailed methodologies for inducing and evaluating Parkinson's disease in animal models are crucial for testing the efficacy of potassium channel modulators.
MPTP-Induced Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a widely used neurotoxin-based model that recapitulates many of the pathological features of Parkinson's disease.[11][12][13][14]
Protocol:
-
Animal Model: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.[15]
-
MPTP Administration:
-
Acute Regimen: Four intraperitoneal (i.p.) injections of MPTP hydrochloride (10-20 mg/kg) are administered at 2-hour intervals.[15]
-
Subacute Regimen: One i.p. injection of MPTP (30 mg/kg) daily for 5 consecutive days.[15]
-
Chronic Regimen: Twice-weekly i.p. injections of MPTP (25 mg/kg) along with probenecid (250 mg/kg) for 5 weeks.[15]
-
-
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
-
Neurochemical Analysis:
-
High-Performance Liquid Chromatography (HPLC) to measure dopamine and its metabolites in the striatum.
-
-
Histological Analysis:
-
Immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
6-OHDA-Induced Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) model is another popular neurotoxin-based model that produces a reliable and robust lesion of the nigrostriatal dopamine system.[16][17][18] Since 6-OHDA does not cross the blood-brain barrier, it must be injected directly into the brain.[17]
Protocol:
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
6-OHDA Administration:
-
Under stereotaxic surgery, 6-OHDA is unilaterally injected into the medial forebrain bundle (MFB), substantia nigra pars compacta (SNc), or the striatum.[17]
-
-
Behavioral Assessment:
-
Apomorphine- or Amphetamine-Induced Rotation Test: To assess the degree of dopamine depletion. Unilateral lesion leads to rotational behavior.[19]
-
Cylinder Test: To evaluate forelimb akinesia.
-
-
Neurochemical and Histological Analysis:
-
Similar to the MPTP model, HPLC and TH immunohistochemistry are used to quantify the extent of the dopaminergic lesion.
-
Signaling Pathways and Experimental Workflows
Mechanism of MPTP-Induced Neurotoxicity
The following diagram illustrates the pathway by which MPTP leads to the death of dopaminergic neurons.
Caption: MPTP crosses the blood-brain barrier and is metabolized to MPP+ in astrocytes, which then selectively enters dopaminergic neurons via the dopamine transporter (DAT), leading to mitochondrial dysfunction and cell death.
Role of Kv1.3 in Microglial Activation and Neuroinflammation
This diagram shows the proposed role of the Kv1.3 potassium channel in the inflammatory response of microglia in Parkinson's disease.
Caption: Pathological stimuli like α-synuclein can upregulate Kv1.3 channels in microglia, leading to potassium efflux, NLRP3 inflammasome activation, and subsequent neuroinflammation that contributes to neurodegeneration.[9]
Experimental Workflow for Evaluating Neuroprotective Compounds
The following workflow outlines the general steps for assessing the efficacy of a potassium channel modulator in a Parkinson's disease animal model.
Caption: A typical experimental workflow for testing a potential neuroprotective compound in a Parkinson's disease animal model.
Conclusion
The modulation of potassium channels represents a promising avenue for the development of novel, disease-modifying therapies for Parkinson's disease. By targeting mechanisms such as neuronal excitability, metabolic stress, and neuroinflammation, potassium channel modulators have the potential to protect dopaminergic neurons from degeneration. The experimental models and protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of these compounds further. Continued research in this area is essential to translate these preclinical findings into effective treatments for patients with Parkinson's disease.
References
- 1. Potassium Channels: A Potential Therapeutic Target for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium channels and their emerging role in parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Association between serum potassium and Parkinson’s disease in the US (NHANES 2005–2020) [frontiersin.org]
- 6. Potassium signalling in the brain: its role in behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection by KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Examining the Action of Potassium Channels and the Inflammasome in a Signaling Axis That Can Serve as a Pharmacological Target Against Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 9. The potential convergence of NLRP3 inflammasome, potassium, and dopamine mechanisms in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MPTP-induced mouse model of Parkinson’s disease: A promising direction of therapeutic strategies | Biomolecules and Biomedicine [bjbms.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 16. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The 6-hydroxydopamine model and parkinsonian pathophysiology: Novel findings in an older model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Synaptic Plasticity Markers with Leteprinim Potassium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Leteprinim Potassium, a modulator of potassium channels, to investigate synaptic plasticity. The following sections detail the underlying principles, experimental protocols, and data interpretation when using this compound to study key synaptic plasticity markers such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Introduction: The Role of Potassium Channels in Synaptic Plasticity
Potassium (K+) channels are crucial regulators of neuronal excitability, setting the resting membrane potential, shaping action potentials, and influencing neurotransmitter release.[1][2][3][4][5] Their modulation directly impacts the induction and expression of synaptic plasticity, the cellular basis of learning and memory.[3][6][7] Different classes of K+ channels, including inwardly rectifying potassium (Kir) channels and voltage-gated potassium (Kv) channels, are strategically located at pre- and postsynaptic sites to fine-tune synaptic strength.[2][4][8]
This compound is a tool for probing the function of these channels in synaptic plasticity. By modulating K+ channel activity, researchers can investigate the downstream effects on synaptic transmission and plasticity markers. For instance, blocking specific K+ channels can enhance dendritic excitability and lower the threshold for LTP induction.[1][7] Conversely, activating certain K+ channels can hyperpolarize the neuron, making it more difficult to induce LTP and potentially favoring LTD.[6]
Key Synaptic Plasticity Markers:
-
Long-Term Potentiation (LTP): A long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.
-
Long-Term Depression (LTD): A long-lasting reduction in the efficacy of synaptic transmission.
-
Field Excitatory Postsynaptic Potential (fEPSP): A measure of the excitatory synaptic response in a population of neurons, commonly used to quantify LTP and LTD.
-
Paired-Pulse Facilitation (PPF): A form of short-term plasticity where a second synaptic potential evoked in close succession to a first is of greater amplitude. It is often used to infer changes in presynaptic release probability.
Signaling Pathways
The modulation of potassium channels by this compound can influence several signaling pathways critical for synaptic plasticity. A key pathway involves the interplay between potassium channels and N-methyl-D-aspartate receptors (NMDARs), which are essential for the induction of many forms of LTP and LTD.[1]
Experimental Protocols
The following protocols are generalized from standard methodologies used in synaptic plasticity research and should be optimized for specific experimental conditions.
Ex Vivo Electrophysiology in Hippocampal Slices
This protocol describes the induction of LTP in the CA1 region of the hippocampus, a widely studied model of synaptic plasticity.
Materials:
-
This compound stock solution
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse).[6]
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application:
-
After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound.
-
Allow the drug to equilibrate for at least 20 minutes before inducing plasticity.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol consists of one or more trains of 100 Hz stimulation for 1 second.[6]
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the induction and maintenance of LTP.
-
In Vivo Electrophysiology in Freely Moving Animals
This protocol allows for the study of synaptic plasticity in awake, behaving animals, providing a more physiologically relevant context.
Materials:
-
This compound for injection
-
Surgical tools for electrode implantation
-
Stereotaxic apparatus
-
Dental cement
-
Implantable electrodes
-
In vivo recording system
-
Intracerebroventricular (i.c.v.) or local infusion cannula
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant stimulating electrodes in the Schaffer collaterals and a recording electrode in the CA1 region of the hippocampus.[6]
-
If applicable, implant a guide cannula for drug delivery.
-
Secure the implant with dental cement and allow the animal to recover for at least one week.[6]
-
-
Baseline Recording:
-
Habituate the animal to the recording chamber.
-
Record baseline fEPSPs in the freely moving animal.
-
-
Drug Administration:
-
Administer this compound via the appropriate route (e.g., i.c.v. injection).[6]
-
-
LTP Induction and Recording:
-
After drug administration, induce LTP using an HFS protocol adapted for in vivo preparations.
-
Record fEPSPs for an extended period (hours to days) to assess the long-term effects on synaptic plasticity.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in tables for clear comparison between control and this compound-treated groups.
Table 1: Effect of this compound on LTP in Hippocampal Slices
| Treatment Group | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (% of Baseline) | n (slices) |
| Control (aCSF) | 1.2 ± 0.1 | 155 ± 8% | 10 |
| This compound (10 µM) | 1.1 ± 0.2 | 110 ± 5%* | 10 |
Data are presented as mean ± SEM. *p < 0.05 compared to control. This is hypothetical data for illustrative purposes.
Interpretation:
In the hypothetical data above, this compound significantly reduced the magnitude of LTP compared to the control group. This would suggest that the potassium channels modulated by this compound are important for the full expression of LTP in the CA1 region. Further experiments could explore the effects on LTD or paired-pulse facilitation to dissect the pre- vs. postsynaptic mechanisms of action. A change in PPF would suggest a presynaptic mechanism, while no change would point towards a postsynaptic locus of action.
Concluding Remarks
This compound serves as a valuable pharmacological tool for elucidating the intricate role of potassium channels in shaping synaptic plasticity. The protocols and frameworks provided here offer a starting point for researchers to design and execute experiments aimed at understanding the molecular mechanisms of learning and memory and for the development of novel therapeutics targeting these fundamental processes.
References
- 1. Potassium Channels: Newly Found Players in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potassium channels: newly found players in synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Modulation of Potassium Channels During Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium channels in the neuronal homeostasis and neurodegenerative pathways underlying Alzheimer's disease: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ruidera.uclm.es [ruidera.uclm.es]
- 7. Active dendrites, potassium channels and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlling potassium channel activities: Interplay between the membrane and intracellular factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leteprinim Potassium as a Tool for Neuroprotection Studies
Note to the user: Initial searches for "Leteprinim Potassium" did not yield specific information on this compound within the context of neuroprotection studies. The provided search results focus on the broader role of potassium channels in neurodegeneration and neuroprotection. Therefore, to fulfill the request for detailed application notes and protocols, the following content is based on the well-documented role of potassium channel modulation as a tool for neuroprotection studies , which is strongly supported by the search results. This will serve as a comprehensive guide for researchers interested in exploring this therapeutic strategy.
Application Notes
The dysregulation of potassium (K+) homeostasis is increasingly recognized as a key factor in the pathophysiology of several neurodegenerative diseases.[1][2][3] Alterations in the function and expression of potassium channels can lead to neuronal hyperexcitability, excitotoxicity, and ultimately, cell death, which are hallmarks of conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[4][5][6] Consequently, the modulation of specific potassium channels presents a promising therapeutic avenue for neuroprotection.
This document provides an overview of the application of potassium channel modulators in neuroprotection research, with a focus on experimental design and data interpretation.
Mechanism of Action: Potassium Channels in Neurodegeneration
Potassium channels are crucial for regulating neuronal excitability, setting the resting membrane potential, and shaping action potentials.[7][8][9] In neurodegenerative states, the following has been observed:
-
Elevated Extracellular Potassium: In animal models of Alzheimer's, ALS, and Huntington's disease, elevated extracellular potassium concentrations have been recorded, correlating with neuronal loss.[1][2] This suggests a failure in astrocytic potassium buffering.
-
Channel Dysregulation: Specific potassium channels are implicated in different diseases. For instance, Kv1.3 channels are upregulated in some Parkinson's disease models, while Kv2.1 channel overexpression can promote neurotoxicity in Alzheimer's models.[5]
-
Apoptotic K+ Efflux: A delayed and sustained increase in potassium efflux, mediated by channels like Kv2.1, is a critical step in the apoptotic cascade in neurons following ischemic or oxidative insults.[6]
Targeting these channels with specific openers or blockers can counteract these pathological changes, thereby offering neuroprotection. For example, activating ATP-sensitive potassium (KATP) channels has been shown to be neuroprotective in models of cerebral ischemia.[10][11]
Data on Potassium Channel Modulators in Neuroprotection
The following table summarizes representative quantitative data from studies on potassium channel modulation for neuroprotection.
| Compound/Modulator | Target Channel | Model System | Key Finding | Reference |
| Iptakalim | KATP channel opener | Rat model of cerebral ischemia/reperfusion | Significant reduction in infarct volume and brain edema.[10] | [10][11] |
| In vitro OGD on neurovascular unit cells | Concentration-dependent inhibition of hypoxia-induced cell death.[11] | [11] | ||
| PAP-1 | Kv1.3 blocker | APP/PS1 transgenic mice (Alzheimer's model) | Reduced cerebral Aβ load and neuroinflammation.[5] | [5] |
| Animal models of Parkinson's disease | Reduced neurodegeneration and neuroinflammation.[5] | [5] | ||
| TAT-C1aB (peptide) | Kv2.1-syntaxin 1A interaction inhibitor | Mouse model of transient middle cerebral artery occlusion | Significantly reduced ischemic stroke damage and improved neurological outcome.[6] | [6] |
| In vitro cortical neurons (slow excitotoxicity) | Protected neurons from injury without affecting NMDA-induced calcium responses.[6] | [6] |
Experimental Protocols
In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
This protocol is designed to mimic ischemic conditions in a cell culture setting to screen for the neuroprotective effects of potassium channel modulators.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
Neurobasal medium and B27 supplement
-
Glucose-free DMEM
-
Deoxygenated OGD buffer (composition can be found in cited literature)
-
Test compound (potassium channel modulator)
-
MTT or LDH assay kit for cell viability/death assessment
-
Multi-well plates (96-well for viability assays)
-
Hypoxia chamber
Procedure:
-
Cell Plating: Plate neurons at a suitable density in 96-well plates and allow them to adhere and differentiate for at least 24 hours.
-
Pre-treatment: Replace the culture medium with fresh medium containing the test compound at various concentrations. Incubate for a specified pre-treatment time (e.g., 1 hour).[12]
-
OGD Induction:
-
Wash the cells with glucose-free DMEM.
-
Replace the medium with deoxygenated OGD buffer containing the test compound.
-
Place the plate in a hypoxia chamber (e.g., 95% N2, 5% CO2) for a duration determined by cell type and sensitivity (e.g., 4 hours).[4]
-
-
Reperfusion:
-
Remove the plate from the hypoxia chamber.
-
Replace the OGD buffer with regular, glucose-containing culture medium (with the test compound).
-
Return the plate to a normoxic incubator (37°C, 5% CO2) for a reperfusion period (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 550 nm.[4]
-
LDH Assay: Collect the supernatant to measure the release of lactate dehydrogenase, an indicator of cell death.
-
In Vivo Neuroprotection Study in a Rodent Model of Stroke
This protocol describes the use of a middle cerebral artery occlusion (MCAO) model in rats or mice to evaluate the in vivo efficacy of a neuroprotective agent targeting potassium channels.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Test compound formulated for in vivo administration (e.g., intraperitoneal injection)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Neurological scoring system (e.g., Bederson scale)
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature.
-
MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a specific duration (e.g., 90 minutes).
-
Compound Administration: Administer the test compound or vehicle at a specific time point relative to the ischemic event (e.g., at the time of reperfusion).[10]
-
Reperfusion: Withdraw the filament to allow blood flow to resume.
-
Neurological Assessment: At 24 hours post-MCAO, evaluate the animal's neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
-
Euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections.
-
Incubate the sections in a 2% TTC solution. Healthy tissue will stain red, while the infarcted area will remain white.
-
Quantify the infarct volume using image analysis software.
-
Visualizations
Caption: Potassium channel-mediated neuroprotection pathway.
Caption: Workflow for screening neuroprotective compounds.
Caption: K+ dysregulation and neurodegeneration.
References
- 1. Dysregulation of extracellular potassium distinguishes healthy ageing from neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulation of extracellular potassium distinguishes healthy ageing from neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium seeks a role in the drama of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Up-regulation of A-type potassium currents protects neurons against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic role of voltage-gated potassium channels in age-related neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting a Potassium Channel/Syntaxin Interaction Ameliorates Cell Death in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlling potassium channel activities: Interplay between the membrane and intracellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium channels in the neuronal homeostasis and neurodegenerative pathways underlying Alzheimer's disease: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Leteprinim Potassium for Neurite Outgrowth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Leteprinim Potassium to promote neurite outgrowth in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in neuroscience research?
This compound (also known as AIT-082) is a synthetic purine derivative recognized for its nootropic and neuroprotective properties.[1][2][3] In the context of cellular neuroscience, it is primarily investigated for its ability to enhance neurite outgrowth, particularly in the presence of nerve growth factor (NGF).[1][4]
Q2: What is the proposed mechanism of action for this compound in promoting neurite outgrowth?
This compound is a neurotrophic agent that is understood to potentiate the effects of endogenous neurotrophic factors. While the precise signaling cascade is a subject of ongoing research, it is hypothesized to involve the activation of key intracellular pathways commonly associated with neuronal growth and differentiation, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are known to be downstream of many neurotrophin receptor activations and converge to regulate transcription factors and cytoskeletal dynamics essential for neurite extension.
Q3: In which cell lines has this compound been shown to be effective for promoting neurite outgrowth?
The most commonly cited cell line for studying the effects of this compound on neurite outgrowth is the PC12 cell line, a rat pheochromocytoma line that differentiates into neuron-like cells in response to NGF.[1][4]
Q4: What are the recommended storage and handling conditions for this compound?
This compound is a crystalline solid that should be stored at -20°C for long-term stability.[1] For experimental use, it is soluble in phosphate-buffered saline (PBS) at a concentration of 10 mg/mL.[1] It is recommended to prepare fresh dilutions in your cell culture medium for each experiment to ensure stability and consistent results.
Troubleshooting Guide
Issue 1: No significant increase in neurite outgrowth is observed after treatment with this compound.
-
Question: Did you co-administer this compound with a neurotrophic factor like NGF?
-
Question: Is the concentration of this compound optimized?
-
Answer: The optimal concentration can be cell-type dependent. We recommend performing a dose-response experiment to determine the most effective concentration for your specific cell line and experimental conditions. Based on existing literature, concentrations between 10 µM and 100 µM have been shown to be effective for enhancing neurite outgrowth in PC12 cells.[1][4]
-
-
Question: Was the incubation time sufficient?
-
Answer: Neurite outgrowth is a time-dependent process. We recommend an incubation period of at least 48 to 72 hours to observe significant morphological changes.
-
Issue 2: Observed cytotoxicity or a decrease in cell viability at higher concentrations of this compound.
-
Question: Have you performed a cytotoxicity assay?
-
Answer: Before conducting extensive neurite outgrowth experiments, it is crucial to determine the cytotoxic profile of this compound on your specific neuronal cell line. An MTT or LDH assay can be used to determine the concentration range that is non-toxic. High concentrations of any compound can lead to off-target effects and cellular stress.
-
-
Question: Is the compound fully dissolved in the culture medium?
-
Answer: Poor solubility can lead to the formation of precipitates that can be cytotoxic. Ensure that the stock solution is clear and that the final concentration in the cell culture medium does not lead to precipitation. Pre-warming the medium and vortexing the solution during dilution can aid in solubility.
-
Issue 3: Inconsistent results between experiments.
-
Question: Are you using consistent cell seeding densities?
-
Answer: Cell density can influence the response to neurotrophic factors. Ensure that you are seeding the same number of cells for each experiment to maintain consistency.
-
-
Question: Is the quality of your neurotrophic factor (e.g., NGF) consistent?
-
Answer: The activity of neurotrophic factors can vary between lots. It is advisable to aliquot and store them at the recommended temperature and to test each new lot for activity.
-
-
Question: Are your experimental conditions, such as incubation time and media changes, standardized?
-
Answer: Minor variations in experimental protocols can lead to significant differences in results. Adhering to a standardized and well-documented protocol is essential for reproducibility.
-
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound reported in the literature for promoting neurite outgrowth and related neuronal functions.
| Parameter | Cell Line | Concentration Range | Outcome | Reference |
| Neurite Growth Enhancement | PC12 | 10 µM and 100 µM | Enhances NGF-induced neurite growth | [1][4] |
| Synaptophysin Production | PC12 | 5 - 100 ng/mL | Increases synaptophysin production | [1] |
Detailed Experimental Protocol
Objective: To determine the optimal concentration of this compound for enhancing NGF-induced neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
DMEM/F12 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates, collagen-coated
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Cell Culture and Seeding:
-
Culture PC12 cells in DMEM/F12 supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells in a low-serum medium (e.g., DMEM/F12 with 1% HS).
-
Seed the cells onto collagen-coated 96-well plates at a density of 5 x 10³ cells per well.
-
Allow the cells to attach for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mg/mL stock solution of this compound in sterile PBS.
-
Prepare a working stock of NGF in sterile PBS or culture medium.
-
On the day of the experiment, prepare serial dilutions of this compound in low-serum medium to achieve final concentrations ranging from 1 µM to 200 µM.
-
Prepare a solution of a suboptimal concentration of NGF (e.g., 25 ng/mL) in a low-serum medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound with or without the suboptimal concentration of NGF. Include appropriate controls (medium alone, NGF alone).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Neurite Outgrowth Assessment:
-
After incubation, visualize the cells using a phase-contrast microscope.
-
Capture images of multiple fields per well.
-
Quantify neurite outgrowth using image analysis software. Parameters to measure include the percentage of cells with neurites, the average neurite length per cell, and the number of neurites per cell. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
-
-
Cytotoxicity Assessment (Parallel Plate):
-
In a separate 96-well plate seeded and treated under the same conditions, add MTT reagent to each well and incubate for 2-4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
References
- 1. Protein kinases: master regulators of neuritogenesis and therapeutic targets for axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Leteprinim Potassium solubility issues and solutions
Welcome to the Technical Support Center for Leteprinim Potassium (AIT-082). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as AIT-082, is a synthetic purine derivative with demonstrated nootropic and neuroprotective properties. It is a crystalline solid that has been investigated for its potential in enhancing cognitive function and protecting neurons from various insults. It has been shown to stimulate the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) mRNA.
Q2: What is the known solubility of this compound?
This compound has a documented solubility of 10 mg/mL in Phosphate Buffered Saline (PBS) at a pH of 7.2.[1][2] While specific quantitative data for other solvents is limited, its use in in-vivo formulations suggests solubility in Dimethyl Sulfoxide (DMSO).
Q3: How should I store this compound?
This compound powder should be stored at -20°C for long-term stability (≥ 4 years).[2] Stock solutions, once prepared, should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Q4: Can I heat or sonicate this compound to aid dissolution?
Yes, to enhance the solubility of this compound, it is recommended to gently heat the solution to 37°C and use an ultrasonic bath.[1]
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility-related problems that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | The compound is less soluble in aqueous solutions than in pure DMSO. Rapid changes in solvent polarity can cause the compound to crash out of solution. | 1. Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a serial dilution. Add a small volume of the aqueous buffer to the DMSO stock, mix well, and then continue to add the buffer incrementally. 2. Use of a Co-solvent: For in-vivo formulations, a mixture of solvents like DMSO, PEG300, and Tween 80 is used to maintain solubility. A similar approach with a lower percentage of organic solvents may be adapted for in-vitro work, ensuring the final solvent concentration is not toxic to the cells. 3. Warm the Aqueous Medium: Gently warming the aqueous medium to 37°C before adding the DMSO stock can help maintain solubility. |
| Cloudiness or precipitation in cell culture media after adding this compound. | The final concentration of DMSO in the cell culture medium may be too high, affecting cell health and compound solubility. Alternatively, components in the media may be interacting with the compound. | 1. Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid cytotoxicity and solubility issues.[3] 2. Prepare a More Dilute Stock Solution: If possible, prepare a lower concentration stock solution in DMSO to reduce the volume needed for the final working concentration. 3. Filter Sterilization: After preparing the final working solution in cell culture media, filter sterilize it using a 0.22 µm filter to remove any micro-precipitates before adding to the cells. |
| Incomplete dissolution in PBS. | The concentration being prepared exceeds the known solubility limit of 10 mg/mL, or the dissolution process is slow. | 1. Verify Concentration: Ensure the target concentration does not exceed 10 mg/mL in PBS (pH 7.2). 2. Aid Dissolution: Gently warm the solution to 37°C and sonicate for a short period to facilitate dissolution.[1] 3. pH Adjustment: Ensure the pH of the PBS is 7.2, as solubility can be pH-dependent. |
Data Presentation: Solubility Summary
| Solvent | Concentration | Notes | Reference |
| PBS (pH 7.2) | 10 mg/mL | - | [1][2] |
| DMSO | Soluble (Exact concentration not specified) | Used as a solvent for in-vivo formulations. | [1] |
| Ethanol | Sparingly Soluble (Qualitative) | Potassium salts generally have low solubility in ethanol. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in PBS (pH 7.2)
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.
-
Vortex the solution briefly to suspend the powder.
-
If the compound does not fully dissolve, place the tube in a 37°C water bath for 10-15 minutes.
-
Following incubation, sonicate the solution in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Filter sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thaw a frozen aliquot of the this compound stock solution (e.g., 10 mg/mL in PBS or a higher concentration in DMSO) at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution to achieve the desired final concentration. For a DMSO stock, ensure the final DMSO concentration in the medium is below 0.5%.
-
Example for a DMSO stock: To prepare a 10 µM working solution from a 10 mM DMSO stock, you could first dilute the stock 1:100 in sterile PBS or culture medium, and then add this intermediate dilution to your final culture volume.
-
-
Gently mix the final working solution by pipetting or inverting the tube.
-
Add the working solution to your cell culture plates.
Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound.
This compound's Mechanism of Action: Neurotrophin Signaling
This compound is known to increase the production of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). These neurotrophins then bind to their respective receptors, TrkB and TrkA, initiating downstream signaling cascades that promote neuronal survival and growth.
Caption: this compound induced neurotrophin signaling.
References
Long-term stability of Leteprinim Potassium in DMSO
This technical support center provides guidance on the long-term stability of Leteprinim Potassium in DMSO, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
For optimal stability, it is recommended to store stock solutions of this compound in DMSO under the following conditions:
To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][2]
Q2: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?
Precipitation can occur, especially after freeze-thaw cycles. To redissolve the compound, you can gently warm the tube to 37°C and use an ultrasonic bath to facilitate dissolution.[1] If precipitation persists, it could indicate that the compound's solubility limit has been exceeded or that the solution has absorbed water, which can reduce solubility for some compounds.
Q3: How many times can I safely freeze and thaw my this compound stock solution?
While specific data for this compound is unavailable, general studies on compound stability in DMSO suggest that multiple freeze-thaw cycles can be detrimental.[3] To ensure the integrity of your stock solution, it is best practice to aliquot the solution into single-use volumes after preparation, thus avoiding repeated freezing and thawing.[1][2]
Q4: Does the presence of water in DMSO affect the stability of this compound?
Although specific data for this compound is not available, studies have shown that water can be more detrimental to the stability of compounds in DMSO than oxygen.[4][5] DMSO is hygroscopic and can absorb moisture from the atmosphere, which may lead to hydrolysis of susceptible compounds. Therefore, it is crucial to use anhydrous DMSO and to minimize the exposure of stock solutions to air.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | - Prepare fresh stock solutions. - Ensure proper storage conditions (-20°C for short-term, -80°C for long-term).[1] - Avoid repeated freeze-thaw cycles by preparing aliquots.[1][2] |
| Precipitate formation in stock solution | - Solution supersaturation. - Absorption of water, reducing solubility. - Compound degradation. | - Gently warm the solution to 37°C and sonicate to aid dissolution.[1] - If precipitation persists, consider preparing a fresh, less concentrated stock solution. - Use anhydrous DMSO and minimize exposure to moisture. |
| Loss of compound activity | - Chemical degradation due to improper storage. - Contamination of the stock solution. | - Verify the storage temperature and duration. - Prepare fresh stock solutions from powder. - Use sterile techniques when handling the stock solution to prevent microbial contamination. |
Data on Recommended Storage of this compound in DMSO
While specific long-term stability data for this compound in DMSO is not publicly available, the following table summarizes the recommended storage conditions based on manufacturer guidelines.
| Storage Temperature | Recommended Duration | Source |
| -20°C | Up to 1 month | [1] |
| -80°C | Up to 6 months | [1] |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound in DMSO
This protocol provides a general framework for evaluating the stability of this compound in DMSO.
1. Preparation of this compound Stock Solution:
- Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.
- Vortex and sonicate briefly to ensure complete dissolution.
2. Aliquoting and Storage:
- Aliquot the stock solution into multiple small-volume, airtight vials (e.g., amber glass vials with screw caps) to minimize headspace and light exposure.
- Divide the aliquots into different storage groups based on the desired temperature conditions (e.g., room temperature, 4°C, -20°C, and -80°C).
- Reserve a set of aliquots as the "time zero" control.
3. Sample Analysis at Different Time Points:
- At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
- Allow the samples to thaw completely and equilibrate to room temperature.
- Analyze the concentration and purity of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Data Analysis:
- Compare the concentration and purity of the stored samples to the "time zero" control.
- Calculate the percentage of this compound remaining at each time point for each storage condition.
- A compound is often considered stable if the remaining percentage is above a certain threshold (e.g., 90%).
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Leteprinim Potassium Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of Leteprinim Potassium.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments to assess the BBB penetration of this compound.
In Vitro BBB Permeability Assay (e.g., Transwell Model)
Issue 1: Low Apparent Permeability (Papp) of this compound
Possible Causes:
-
High Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) expressed on the brain endothelial cells of the in vitro model.[1][2]
-
Low Lipophilicity: While advantageous for avoiding off-target effects, very low lipophilicity can hinder passive diffusion across the cell membranes of the BBB.
-
High Polar Surface Area (PSA): A high PSA can limit passive diffusion across the BBB. For effective CNS penetration, a PSA of less than 90 Ų is generally recommended.[3]
-
Poor Cell Monolayer Integrity: A compromised endothelial cell monolayer will lead to inaccurate permeability measurements.
Troubleshooting Steps:
-
Assess P-glycoprotein Interaction:
-
Conduct a P-gp inhibition assay by co-incubating this compound with a known P-gp inhibitor (e.g., Verapamil, Quinidine).[4][5] A significant increase in the Papp value in the presence of the inhibitor suggests that this compound is a P-gp substrate.
-
Perform a bidirectional transport assay (apical-to-basolateral vs. basolateral-to-apical). A higher efflux ratio (B-A/A-B) greater than 2 is indicative of active efflux.
-
-
Evaluate Physicochemical Properties:
-
If not already determined, predict the LogP and PSA of this compound using computational software. This will provide insight into its potential for passive diffusion.
-
-
Confirm Monolayer Integrity:
-
Measure the Transendothelial Electrical Resistance (TEER) before and after the experiment. TEER values should be stable and within the expected range for the cell line being used.[6][7]
-
Assess the permeability of a paracellular marker (e.g., Lucifer Yellow or a fluorescently labeled dextran of appropriate molecular weight). Low permeability of the marker will confirm tight junction integrity.
-
Issue 2: High Variability in Papp Values Between Experiments
Possible Causes:
-
Inconsistent cell seeding density.
-
Variation in the passage number of the endothelial cells.
-
Inconsistent incubation times.
-
Errors in sample collection and analysis.
Troubleshooting Steps:
-
Standardize Cell Culture:
-
Use a consistent cell seeding density for all experiments.
-
Use cells within a defined passage number range.
-
Ensure consistent culture conditions (media, supplements, CO2 levels, temperature).
-
-
Optimize Assay Protocol:
-
Use a precise and consistent timing for sample collection.
-
Ensure accurate pipetting and dilution of samples.
-
Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision.
-
-
Include Proper Controls:
-
Always include positive (high permeability, e.g., propranolol) and negative (low permeability, e.g., atenolol) control compounds in each assay plate to assess the performance of the BBB model.
-
P-glycoprotein (P-gp) Substrate Assay
Issue: Inconclusive results on whether this compound is a P-gp substrate.
Possible Causes:
-
Low Assay Sensitivity: The concentration of this compound or the inhibitor used may not be optimal.
-
Cellular Toxicity: High concentrations of this compound or the inhibitor may be toxic to the cells, affecting transporter function.
-
Metabolic Instability: this compound might be metabolized by the cells during the assay.
Troubleshooting Steps:
-
Optimize Concentrations:
-
Perform a dose-response curve for the P-gp inhibitor to determine its IC50.
-
Test a range of this compound concentrations.
-
-
Assess Cytotoxicity:
-
Conduct a cell viability assay (e.g., MTT or LDH assay) with the concentrations of this compound and inhibitor used in the transport study.
-
-
Evaluate Metabolic Stability:
-
Incubate this compound with the cells for the duration of the assay and measure its concentration over time to assess any degradation.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that may influence its BBB penetration?
A1: Based on its chemical structure, several properties are critical:
-
Molecular Weight: this compound has a formula weight of 365.4 g/mol . This is within the favorable range for passive diffusion across the BBB (typically < 400-500 Da).
-
Polar Surface Area (PSA): The predicted PSA for this compound is likely to be a key determinant of its passive permeability. A lower PSA (< 90 Ų) is generally favorable for crossing the BBB.[3]
-
Solubility: It is soluble in PBS (10 mg/ml), which is advantageous for experimental handling.
Quantitative Data Summary: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂KN₅O₄ | [7] |
| Formula Weight | 365.4 g/mol | [7] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [7][8] |
| Predicted LogP | Not Experimentally Determined | - |
| Predicted pKa | Not Experimentally Determined | - |
| Predicted Polar Surface Area (PSA) | Not Experimentally Determined | - |
Q2: Is this compound likely to be a substrate for P-glycoprotein?
A2: It is plausible. Many small molecule drugs are substrates for P-gp.[9][10] Given its molecular structure, a definitive answer requires experimental validation using a P-gp substrate assay. If it is a substrate, its brain penetration will be significantly limited by active efflux.
Q3: What in vivo models can be used to assess the BBB penetration of this compound?
A3: Several in vivo techniques can be employed:
-
Brain-to-Plasma Concentration Ratio (Kp): This involves administering this compound to an animal model (e.g., rat or mouse) and measuring its concentration in both brain homogenate and plasma at a specific time point.
-
In Situ Brain Perfusion: This technique allows for the direct measurement of the unidirectional influx rate across the BBB without the influence of peripheral pharmacokinetics.
-
Microdialysis: This method can be used to measure the unbound concentration of this compound in the brain extracellular fluid, which is the pharmacologically active concentration.
Q4: What is the proposed neuroprotective mechanism of action for this compound?
A4: this compound is a hypoxanthine derivative that has been shown to be a neuroprotective and cognitive-enhancing agent.[11] Its mechanism is linked to the potentiation of neurotrophic factors. Specifically, it enhances nerve growth factor (NGF)-induced neurite outgrowth and can induce the production of brain-derived neurotrophic factor (BDNF) mRNA.[7][11] These neurotrophins activate signaling pathways that promote neuronal survival, growth, and synaptic plasticity.
III. Experimental Protocols
In Vitro BBB Permeability Assay using a Transwell System
This protocol provides a general framework for assessing the permeability of this compound across a brain endothelial cell monolayer.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Brain endothelial cell line (e.g., hCMEC/D3 or bEnd.3)
-
Cell culture medium and supplements
-
Extracellular matrix coating (e.g., collagen, fibronectin)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Coat the Transwell inserts with the appropriate extracellular matrix. Seed the brain endothelial cells onto the apical side of the insert membrane at a predetermined density.
-
Monolayer Formation: Culture the cells for several days until a confluent monolayer is formed. Monitor the monolayer integrity by measuring the TEER.
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed assay buffer.
-
Add the assay buffer containing a known concentration of this compound to the apical (donor) chamber.
-
Add fresh assay buffer to the basolateral (receiver) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh assay buffer.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of transport of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
P-glycoprotein (P-gp) Substrate Assay
This protocol determines if this compound is a substrate of the P-gp efflux transporter.
Materials:
-
Cell line overexpressing P-gp (e.g., MDCK-MDR1) and the parental cell line (MDCK)
-
Transwell inserts
-
This compound
-
Known P-gp substrate (e.g., digoxin) as a positive control
-
Known P-gp inhibitor (e.g., verapamil)
-
Assay buffer
-
Analytical instrumentation
Procedure:
-
Cell Seeding and Monolayer Formation: Seed both MDCK and MDCK-MDR1 cells on Transwell inserts and culture until confluent monolayers are formed.
-
Bidirectional Transport:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical chamber and measure its appearance in the basolateral chamber over time.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Inhibition Assay: Repeat the bidirectional transport assay in the presence of a P-gp inhibitor in both chambers.
-
Sample Analysis: Quantify the concentration of this compound in all samples.
-
Data Analysis:
-
Calculate the Papp values for both A-B and B-A directions in both cell lines.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B) in the MDCK-MDR1 cells. An ER > 2 suggests active efflux.
-
A significant reduction in the ER in the presence of a P-gp inhibitor confirms that this compound is a P-gp substrate.
-
IV. Visualizations
Signaling Pathways
Caption: NGF-TrkA signaling cascade leading to neuroprotection.
References
- 1. Brain-derived neurotrophic factor and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Polar surface area - Wikipedia [en.wikipedia.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuromics.com [neuromics.com]
- 7. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. dev.drugbank.com [dev.drugbank.com]
- 11. fishersci.de [fishersci.de]
Technical Support Center: Leteprinim Potassium In Vitro Studies
Important Notice: Comprehensive searches for "Leteprinim Potassium" did not yield specific information regarding its mechanism of action, signaling pathways, or documented off-target effects in vitro. The following information is therefore based on general principles of assessing off-target effects for research compounds, particularly those that may interact with potassium channels, and is intended to serve as a foundational guide for researchers. The experimental protocols and potential off-target effects described are hypothetical and should be adapted based on experimentally determined data for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cell viability in our in vitro assays after treatment with this compound. What could be the cause?
A1: Unexpected effects on cell viability could stem from several factors. Firstly, consider the possibility of off-target effects on essential cellular machinery. Many compounds can inadvertently interact with targets other than the intended one, leading to cytotoxicity. We recommend performing a broad-spectrum cytotoxicity assay across multiple cell lines to determine the IC50 value and to assess if the effect is cell-type specific. Secondly, the observed effect could be an exaggerated on-target effect, where modulation of the primary target, even if it is a potassium channel, leads to downstream events affecting cell survival.
Q2: Our electrophysiology experiments show that this compound is affecting other ion channels besides the intended target. How can we confirm and characterize this?
A2: This is a classic example of a potential off-target effect. To confirm and characterize this, we recommend a tiered approach:
-
Broad Ion Channel Screening: Utilize a commercial service or an in-house panel of assays to screen this compound against a wide range of ion channels (e.g., sodium, calcium, and other potassium channel subtypes).
-
Electrophysiology Follow-up: For any "hits" from the initial screen, perform detailed patch-clamp electrophysiology to determine the potency (IC50 or EC50) and mechanism of interaction (e.g., channel block, modulation of gating).
Q3: We suspect this compound might be activating a downstream signaling pathway unrelated to its primary target. How can we investigate this?
A3: Unintended activation of signaling pathways is a common off-target effect. To investigate this, we suggest:
-
Phospho-protein arrays: These arrays can provide a broad overview of changes in the phosphorylation status of key signaling proteins after treatment with this compound.
-
Pathway-specific reporter assays: If you have a hypothesis about a specific pathway (e.g., MAPK/ERK, PI3K/Akt), you can use reporter gene assays to quantify pathway activation.
-
Western Blotting: To confirm findings from arrays or reporter assays, use western blotting to examine the phosphorylation of specific key proteins in the suspected pathway.
Troubleshooting Guides
Issue 1: Inconsistent results in functional assays.
-
Possible Cause 1: Compound Stability. this compound may be unstable in your assay medium.
-
Troubleshooting Step: Assess the stability of the compound in your experimental buffer over the time course of your experiment using methods like HPLC.
-
-
Possible Cause 2: Off-target effects at high concentrations. The observed variability might be due to the emergence of off-target effects at higher concentrations of the compound.
-
Troubleshooting Step: Perform a detailed dose-response curve to identify the optimal concentration range where the on-target effect is maximal and potential off-target effects are minimal.
-
Issue 2: High background signal in a fluorescence-based assay.
-
Possible Cause 1: Autofluorescence of this compound. The compound itself might be fluorescent at the excitation and emission wavelengths of your assay.
-
Troubleshooting Step: Measure the fluorescence of this compound alone in the assay buffer at the relevant wavelengths. If it is fluorescent, consider using a different detection method (e.g., luminescence-based).
-
-
Possible Cause 2: Interference with the fluorescent dye. this compound might be directly interacting with the fluorescent dye used in the assay.
-
Troubleshooting Step: Run a control experiment with the dye and varying concentrations of this compound in a cell-free system to check for any direct interaction.
-
Quantitative Data Summary
As no specific data for this compound was found, the following table is a template that researchers should aim to populate with their own experimental data.
| Off-Target Class | Specific Target Example | Assay Type | IC50 / EC50 (µM) |
| Ion Channels | hERG Potassium Channel | Patch-clamp | e.g., > 50 |
| Nav1.5 Sodium Channel | Patch-clamp | e.g., 25.3 | |
| Cav1.2 Calcium Channel | FLIPR | e.g., > 50 | |
| GPCRs | Beta-2 Adrenergic Receptor | Radioligand Binding | e.g., 15.8 |
| M1 Muscarinic Receptor | Calcium Mobilization | e.g., > 50 | |
| Kinases | Src Kinase | Biochemical Kinase Assay | e.g., 8.9 |
| ERK1/2 | Western Blot (pERK) | e.g., > 50 | |
| Enzymes | Cyclooxygenase-2 (COX-2) | Enzyme Activity Assay | e.g., 32.1 |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using a Resazurin-based Reagent
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
Resazurin Addition: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated Signaling Proteins
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein like GAPDH).
Visualizations
Caption: Troubleshooting workflow for unexpected in vitro effects.
Caption: Hypothetical on-target vs. off-target signaling pathways.
Leteprinim Potassium dose-response variability in different cell lines
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Leteprinim Potassium. This compound is a novel small molecule modulator of voltage-gated potassium channels, designed for in vitro research applications. This guide will help you address common experimental challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antagonist of specific voltage-gated potassium channels (Kv). By blocking these channels, it modulates cellular excitability, which can influence a variety of downstream signaling pathways. The primary mode of action is the inhibition of potassium ion efflux, leading to membrane depolarization.
Q2: In which cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is highly dependent on the expression levels of its target Kv channels in a given cell line. It is expected to be most potent in cell lines with high expression of these channels, such as neuronal cell lines (e.g., SH-SY5Y, PC-12) and certain cancer cell lines known to have aberrant potassium channel activity. We recommend performing baseline expression analysis of the target channel in your cell line of interest.
Q3: What is the recommended starting concentration range for dose-response experiments?
A3: For initial experiments, a broad concentration range is recommended, spanning from 1 nM to 100 µM. This range should be sufficient to capture the full dose-response curve and determine the IC50 value in most cell lines. For proper fitting of a dose-response curve, at least 7-9 different concentrations should be tested.[1]
Q4: How should I dissolve and store this compound?
A4: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in sterile dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock solution in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can be cytotoxic to some cell lines.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Data
Symptom: Inconsistent IC50 values between replicate experiments or high standard deviations within a single experiment.
Possible Causes and Solutions:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability.
-
Solution: Ensure a homogenous single-cell suspension before plating. Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.[2]
-
-
Compound Dilution Errors: Inaccurate serial dilutions can introduce significant errors.
-
Solution: Prepare fresh dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Edge Effects in Microplates: Wells on the edge of the plate are prone to evaporation, leading to altered compound concentrations and cell growth.
-
Solution: Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Natural Biological Variability: Cell populations can exhibit inherent heterogeneity in their response to a compound.
-
Solution: Increase the number of technical and biological replicates to improve statistical power.[3]
-
Issue 2: No Dose-Response Effect Observed
Symptom: this compound does not produce a measurable effect even at high concentrations.
Possible Causes and Solutions:
-
Low Target Expression: The cell line used may not express the target potassium channel at sufficient levels.
-
Solution: Verify target expression using techniques like qPCR or Western blotting. Select a cell line known to express the target channel.
-
-
Incorrect Assay Window: The assay conditions may not be optimal for detecting a response.
-
Solution: Optimize assay parameters such as incubation time and reagent concentrations. Ensure positive and negative controls are working as expected.
-
-
Compound Inactivity: The compound may have degraded due to improper storage.
-
Solution: Use a fresh aliquot of the stock solution. Verify the activity of the compound in a validated positive control cell line.
-
Issue 3: Unexpected Cytotoxicity at Low Concentrations
Symptom: Significant cell death is observed at concentrations where a specific modulatory effect is expected.
Possible Causes and Solutions:
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to toxicity.
-
Solution: Perform counter-screens against related targets or use a lower concentration range focused on the specific modulatory effect.
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
Solution: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for the specific cell line.
-
-
Assay Interference: The compound may interfere with the chemistry of the viability assay.
-
Solution: Use an orthogonal method to confirm cell viability. For example, if using an MTT assay, confirm results with a trypan blue exclusion assay or a live/dead cell staining kit.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | Target Expression | IC50 (µM) |
| SH-SY5Y | Human Neuroblastoma | High | 0.5 ± 0.1 |
| PC-12 | Rat Pheochromocytoma | High | 1.2 ± 0.3 |
| HEK293 | Human Embryonic Kidney | Low (Transfected) | 5.8 ± 1.2 |
| A549 | Human Lung Carcinoma | Moderate | 15.3 ± 2.5 |
| MCF7 | Human Breast Adenocarcinoma | Low | > 50 |
Note: These are example data and may not reflect the actual performance of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.[4][5][6][7]
Materials:
-
This compound
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Thallium Flux Assay for Potassium Channel Activity
This assay measures the activity of potassium channels by detecting the influx of thallium (Tl+), a surrogate for K+.[8][9][10][11]
Materials:
-
FLIPR Potassium Assay Kit (or similar)
-
Cells expressing the target potassium channel
-
384-well black-walled, clear-bottom plates
-
This compound
-
Stimulus buffer containing thallium sulfate
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Cell Seeding: Plate cells in a 384-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent thallium-sensitive dye. Incubate for 1 hour at room temperature.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Thallium Flux Measurement: Place the plate in the fluorescence reader. Add the thallium-containing stimulus buffer to initiate ion flux and immediately begin kinetic reading of fluorescence.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx. Plot the rate of influx against the concentration of this compound to determine the dose-dependent inhibition.
Protocol 3: Western Blotting for Downstream Signaling Analysis
This protocol can be used to analyze the effect of this compound on the phosphorylation state of proteins in a relevant signaling pathway.[12][13][14][15]
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting logic for high data variability.
References
- 1. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 9. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - SK [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: AIT-082 Long-Term Animal Studies
This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting long-term animal toxicity studies of AIT-082.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AIT-082 and how might it influence long-term toxicity assessment?
A1: AIT-082 is a purine analog that is understood to function as a neurotrophic agent. Its primary mechanism involves stimulating the synthesis and release of neurotrophic factors, such as Nerve Growth Factor (NGF) and Neurotrophin-3 (NT-3), by astrocytes.[1] This action promotes neuronal survival and neurite outgrowth.[1] In long-term toxicity studies, this mechanism necessitates a thorough evaluation of the central and peripheral nervous systems for any non-target effects related to chronic neurotrophic stimulation. It is also important to assess for potential proliferative changes in non-neuronal tissues that may express receptors for these growth factors.
Q2: Are there any special considerations for the histopathological evaluation of the nervous system in AIT-082 long-term studies?
A2: Yes, due to AIT-082's neurotrophic activity, a standard histopathology evaluation of the nervous system may be insufficient. An extended examination is recommended, including multiple sections of the brain to assess key anatomic subsites.[2][3] Evaluation of the spinal cord, peripheral nerves, and ganglia is also critical to detect any potential unforeseen effects of chronic neurotrophic factor stimulation.[2][3] Perfusion fixation is often preferred to enhance the quality of neural tissue preparations for more detailed morphological assessment.
Q3: What are the expected pharmacokinetic characteristics of AIT-082, and how do they impact the design of long-term oral studies?
A3: Preclinical studies have shown that AIT-082 is orally active and rapidly penetrates the blood-brain barrier.[4] It is reported to remain in the brain for only a few minutes, suggesting it does not accumulate.[4] This pharmacokinetic profile simplifies the dosing regimen in long-term studies, as bioaccumulation-related toxicity may be less of a concern. However, the formulation's stability and palatability in feed or water, if administered via these routes, must be ensured over the entire study duration to maintain consistent exposure.
Q4: Have there been any indications of toxicity in shorter-term or dose-ranging studies with AIT-082?
A4: Publicly available data from early preclinical studies suggest that oral administration of AIT-082 was well-tolerated at high doses.[1] However, detailed toxicology findings are not extensively published. As with any investigational drug, researchers should conduct their own dose-ranging studies to establish appropriate dose levels for long-term studies, paying close attention to clinical signs, body weight changes, and food consumption.
Troubleshooting Guides
Issue 1: Unexpected Neurological Signs in Animals
Symptom: Animals in mid- or high-dose groups exhibit persistent tremors, altered gait, or stereotypical behaviors not observed in control groups.
Possible Causes & Troubleshooting Steps:
-
Exaggerated Pharmacological Effect: The observed signs may be an extension of AIT-082's neurotrophic mechanism.
-
Action: Conduct a detailed functional observational battery (FOB) to characterize the neurological signs. Consider scheduling interim necropsies to evaluate nervous system tissues for correlates.
-
-
Off-Target Central Nervous System (CNS) Effects: AIT-082 may be interacting with other neural pathways.
-
Action: Review the known pharmacology of purine analogs for potential off-target activities. Analyze brain and spinal cord tissues for any histopathological changes.
-
-
Metabolite-Induced Toxicity: A metabolite of AIT-082, rather than the parent compound, could be causing the effects.
-
Action: If not already done, perform metabolite profiling in plasma and CNS tissue to identify major metabolites and assess their potential for neuroactivity.
-
Issue 2: Significant Body Weight Loss in High-Dose Groups
Symptom: Animals in the high-dose group show a statistically significant decrease in body weight (>10%) compared to controls, particularly in the initial weeks of the study.
Possible Causes & Troubleshooting Steps:
-
Reduced Food Consumption (Palatability): If AIT-082 is administered in the feed, a bitter taste may be reducing intake.
-
Action: Measure food consumption daily. If a significant decrease is noted, consider an alternative dosing method such as oral gavage. If using gavage, ensure the formulation is not causing local irritation.
-
-
Systemic Toxicity: The weight loss could be a sign of systemic toxicity affecting metabolism or overall health.
-
Action: Review clinical pathology data (hematology and clinical chemistry) for signs of organ toxicity (e.g., liver or kidney). A comprehensive gross necropsy and histopathology of all major organs is crucial.
-
-
Stress or Discomfort: The compound may be inducing malaise or discomfort, leading to reduced appetite.
-
Action: Increase the frequency of clinical observations to look for signs of distress, such as piloerection, hunched posture, or lethargy. Compare with a pair-fed control group to distinguish between direct toxicity and effects secondary to reduced caloric intake.[5]
-
Data Presentation
Table 1: Hypothetical Hematology Data for a 6-Month Rat Study
| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) | Control (Female) | Low Dose (Female) | Mid Dose (Female) | High Dose (Female) |
| RBC (10^6/µL) | 7.5 ± 0.8 | 7.6 ± 0.9 | 7.4 ± 0.7 | 7.5 ± 0.8 | 7.2 ± 0.6 | 7.3 ± 0.7 | 7.1 ± 0.5 | 7.2 ± 0.6 |
| Hemoglobin (g/dL) | 15.1 ± 1.2 | 15.3 ± 1.3 | 14.9 ± 1.1 | 15.2 ± 1.2 | 14.8 ± 1.0 | 14.9 ± 1.1 | 14.6 ± 0.9 | 14.7 ± 1.0 |
| WBC (10^3/µL) | 8.2 ± 2.1 | 8.5 ± 2.3 | 8.1 ± 2.0 | 8.3 ± 2.2 | 7.9 ± 1.9 | 8.1 ± 2.0 | 7.8 ± 1.8 | 8.0 ± 1.9 |
| Platelets (10^3/µL) | 950 ± 150 | 960 ± 160 | 940 ± 145 | 955 ± 155 | 980 ± 170 | 990 ± 175 | 970 ± 165 | 985 ± 170 |
Table 2: Hypothetical Clinical Chemistry Data for a 6-Month Rat Study
| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) | Control (Female) | Low Dose (Female) | Mid Dose (Female) | High Dose (Female) |
| ALT (U/L) | 35 ± 10 | 38 ± 12 | 36 ± 11 | 45 ± 15 | 30 ± 8 | 32 ± 9 | 31 ± 7 | 40 ± 13 |
| AST (U/L) | 80 ± 20 | 85 ± 22 | 82 ± 21 | 95 ± 25 | 75 ± 18 | 78 ± 19 | 76 ± 17 | 90 ± 23 |
| BUN (mg/dL) | 20 ± 5 | 21 ± 6 | 20 ± 5 | 22 ± 7 | 18 ± 4 | 19 ± 5 | 18 ± 4 | 20 ± 6 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.2 |
| Total Protein (g/dL) | 6.5 ± 0.5 | 6.6 ± 0.6 | 6.4 ± 0.5 | 6.5 ± 0.6 | 6.8 ± 0.7 | 6.9 ± 0.8 | 6.7 ± 0.7 | 6.8 ± 0.8 |
Experimental Protocols
Protocol: 6-Month Chronic Oral Toxicity Study in Rodents (Adapted from OECD 452)
This protocol outlines a chronic toxicity study to evaluate the safety of AIT-082 following long-term oral administration in rats.[6][7]
-
Test System:
-
Species: Sprague-Dawley Rat.
-
Number of Animals: 20 males and 20 females per group.
-
Age: Approximately 6-8 weeks at the start of the study.
-
-
Study Design:
-
Groups:
-
Group 1: Control (Vehicle only).
-
Group 2: Low Dose.
-
Group 3: Mid Dose.
-
Group 4: High Dose.
-
-
Dose Selection: Doses should be based on results from prior 28-day dose-range finding studies. The high dose should elicit minimal signs of toxicity without causing mortality or severe suffering.
-
Route of Administration: Daily oral gavage.
-
Duration: 180 days.
-
-
Housing and Husbandry:
-
Animals are housed in environmentally controlled rooms (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).
-
Standard laboratory chow and water are available ad libitum.
-
Animals are randomized into groups.
-
-
Observations and Examinations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Observations: Detailed observations are recorded daily.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examined prior to the study and at termination.
-
Clinical Pathology: Blood samples are collected for hematology and clinical chemistry analysis at 3 and 6 months.[8] Urine samples are collected for urinalysis.
-
-
Terminal Procedures:
-
At the end of the 6-month period, all surviving animals are euthanized.
-
A complete necropsy is performed, including examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities.
-
Organ weights (brain, liver, kidneys, heart, spleen, etc.) are recorded.
-
-
Histopathology:
-
A comprehensive set of tissues from all animals is preserved.
-
Full histopathological examination is performed on all tissues from the control and high-dose groups.
-
For the nervous system, an expanded evaluation including multiple brain sections (e.g., forebrain, midbrain, cerebellum, medulla), spinal cord, and peripheral nerves is conducted.[3][9]
-
Visualizations
Caption: Proposed signaling pathway of AIT-082.
Caption: Workflow for a 6-month chronic toxicity study.
Caption: Troubleshooting unexplained weight loss.
References
- 1. AIT-082 NeoTherapeutics Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histopathological evaluation of the nervous system in National Toxicology Program rodent studies: a modified approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. fda.gov [fda.gov]
- 6. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 7. oecd.org [oecd.org]
- 8. Clinical chemistry and haematology historical data in control Sprague-Dawley rats from pre-clinical toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. histopathological-evaluation-of-the-nervous-system-in-national-toxicology-program-rodent-studies - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Leteprinim Potassium Oral Bioavailability Enhancement
Disclaimer: Leteprinim Potassium (AIT-082) is a compound for which detailed public information on oral bioavailability, solubility, and permeability is limited. Development for major indications was discontinued. This guide is based on the scientifically plausible assumption that this compound exhibits characteristics of a Biopharmaceutics Classification System (BCS) Class II compound: low aqueous solubility and high membrane permeability. The provided protocols and data are illustrative examples for research purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations after oral administration of crystalline this compound in our rat model. What is the likely cause?
A1: This is a common observation for BCS Class II compounds. The rate-limiting step for absorption is typically the dissolution of the drug in the gastrointestinal fluids. Low aqueous solubility, especially in the acidic environment of the stomach, leads to insufficient drug concentration at the site of absorption (the small intestine), resulting in low and variable bioavailability.
Q2: We attempted a simple formulation by adjusting the pH with buffers, but the drug precipitates upon dilution in simulated gastric fluid. Why is this happening?
A2: this compound is soluble in neutral pH buffers (e.g., 10 mg/mL in PBS pH 7.2) but likely has much lower solubility at acidic pH.[1][2] While creating a high pH microenvironment in the formulation can help, the significant pH drop and dilution upon entering the stomach can cause the drug to rapidly precipitate out of solution into a stable, poorly soluble crystalline form, negating the initial solubility advantage.
Q3: What are the primary formulation strategies to consider for a BCS Class II compound like this compound?
A3: The primary goal is to enhance the dissolution rate and/or maintain a supersaturated state of the drug in the GI tract. The two leading strategies for this are:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (high-energy) state prevents crystallization and can significantly increase its apparent solubility and dissolution rate.[3][4][5][6]
-
Particle Size Reduction (Nanocrystals): Reducing the drug particle size to the sub-micron (nanometer) range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[7][8][9][10][11]
Q4: How do I choose between an ASD and a nanocrystal formulation approach?
A4: The choice depends on the physicochemical properties of this compound and your manufacturing capabilities. An ASD is often preferred if the drug has a high tendency to crystallize and can be stabilized by a polymer. Nanocrystals are a robust option if the drug's solubility is the main issue and it can be effectively milled. A decision workflow can help guide this process (see diagrams below).
Troubleshooting Guides
Issue 1: Low Drug Loading in Amorphous Solid Dispersion (ASD)
| Symptom | Potential Cause | Troubleshooting Step |
| Phase separation or crystallization observed during spray drying or in the final product. | Poor miscibility between this compound and the selected polymer. | Screen a wider range of polymers (e.g., PVP VA64, HPMC-AS, Soluplus®). Perform a miscibility study using Differential Scanning Calorimetry (DSC) to find a polymer with better interaction potential. |
| Required polymer ratio is too high, leading to impractically large dosage forms. | The drug has a strong tendency to crystallize (high lattice energy). | Consider using a combination of two polymers to improve stabilization. Alternatively, explore if a nanocrystal approach is more feasible, as it allows for very high drug loading (close to 100%).[8] |
Issue 2: Inconsistent Particle Size or Agglomeration in Nanocrystal Formulation
| Symptom | Potential Cause | Troubleshooting Step |
| Wide particle size distribution after wet media milling. | Inefficient milling process or inappropriate stabilizer concentration. | Optimize milling parameters: increase milling time, reduce bead size, or increase stirrer speed.[11] Screen different stabilizers (e.g., Poloxamers, Tween® 80, SLS) and their concentrations to ensure adequate surface coverage and prevent particle aggregation. |
| Milled nanoparticles re-aggregate into larger particles upon storage (instability). | Ostwald ripening or insufficient steric/electrostatic stabilization. | Ensure the selected stabilizer provides a strong barrier. A combination of a steric stabilizer (e.g., HPMC) and an ionic stabilizer (e.g., Docusate Sodium) can sometimes provide superior stability. |
Issue 3: Poor In Vitro - In Vivo Correlation (IVIVC)
| Symptom | Potential Cause | Troubleshooting Step |
| A formulation shows excellent dissolution in simple buffer (e.g., pH 6.8 phosphate buffer) but performs poorly in vivo. | The formulation fails to maintain supersaturation in the presence of bile salts and phospholipids in the intestine. | Use more biorelevant dissolution media for in vitro testing, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF). These media better mimic the conditions in the human gut. |
| High efflux ratio observed in Caco-2 assays, suggesting active transport out of cells. | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). | Co-administer the formulation with a known P-gp inhibitor (e.g., Verapamil) in the Caco-2 assay. If permeability increases significantly, this confirms efflux.[12][13] This may necessitate the inclusion of excipients that can inhibit P-gp in the final formulation. |
Data Presentation
Table 1: Comparative Dissolution Profiles of this compound Formulations (Illustrative Data)
| Formulation | Time (min) | % Drug Dissolved (FaSSIF, pH 6.5) |
| Crystalline API | 15 | 8% |
| 30 | 12% | |
| 60 | 15% | |
| 120 | 16% | |
| Nanocrystal Suspension | 15 | 75% |
| (D90 = 250 nm) | 30 | 88% |
| 60 | 92% | |
| 120 | 94% | |
| ASD (25% Drug Load in PVP VA64) | 15 | 85% |
| 30 | 95% (Supersaturation) | |
| 60 | 80% (Precipitation) | |
| 120 | 72% (Precipitation) | |
| ASD (25% Drug Load in HPMC-AS) | 15 | 82% |
| 30 | 98% (Supersaturation) | |
| 60 | 95% (Stable) | |
| 120 | 92% (Stable) |
Table 2: Caco-2 Permeability Assay Results for this compound (Illustrative Data)
| Parameter | Value | Interpretation |
| Apparent Permeability (Papp) A→B | 15.5 x 10⁻⁶ cm/s | High Permeability (Consistent with BCS Class II) |
| Apparent Permeability (Papp) B→A | 32.1 x 10⁻⁶ cm/s | Suggests active efflux |
| Efflux Ratio (ER) | 2.07 | ER > 2 indicates the compound is likely a substrate for an efflux transporter (e.g., P-gp).[12] |
| Papp A→B with Verapamil (P-gp Inhibitor) | 25.8 x 10⁻⁶ cm/s | Significant increase in A→B permeability confirms P-gp mediated efflux. |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying
-
Polymer Selection: Select a polymer based on screening studies (e.g., HPMC-AS).
-
Solvent System: Identify a suitable solvent system (e.g., Dichloromethane:Methanol 1:1 v/v) that dissolves both this compound and the polymer at the desired ratio (e.g., 1:3 drug-to-polymer).
-
Solution Preparation: Prepare a solution with a total solid content of 5-10% w/v. Ensure complete dissolution.
-
Spray Drying Parameters (Lab Scale):
-
Inlet Temperature: 120°C
-
Atomization Gas Flow: 600 L/hr
-
Aspirator Rate: 85%
-
Feed Rate: 5 mL/min
-
-
Product Collection: Collect the dried powder from the cyclone separator.
-
Secondary Drying: Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Characterization: Analyze the resulting ASD powder using DSC (for glass transition temperature), PXRD (to confirm amorphous nature), and dissolution testing.
Protocol 2: Nanocrystal Formulation by Wet Media Milling
-
Slurry Preparation: Prepare a 10% w/v aqueous slurry of crystalline this compound containing 2% w/v of a suitable stabilizer (e.g., Poloxamer 407).
-
Milling Media: Add yttrium-stabilized zirconium oxide beads (0.2 mm diameter) to the milling chamber at a bead loading of 50% of the chamber volume.
-
Milling Process:
-
Add the drug slurry to the milling chamber.
-
Mill at 3000 RPM for 2-4 hours. Maintain temperature below 10°C using a cooling jacket.
-
-
Sample Analysis: Periodically take samples and measure particle size distribution using laser diffraction or dynamic light scattering. Continue milling until the desired particle size (e.g., D90 < 400 nm) is achieved.
-
Separation: Separate the nanosuspension from the milling beads via sieving.
-
Downstream Processing: The final nanosuspension can be used as a liquid dosage form or further processed (e.g., spray-dried) into a solid form.
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days until a differentiated monolayer is formed.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values > 250 Ω·cm².
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4 (basolateral) and pH 6.5 (apical) to mimic intestinal conditions.
-
A→B Permeability:
-
Add this compound (10 µM) in apical buffer to the apical (A) side.
-
Add fresh buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at 30, 60, 90, and 120 minutes.
-
-
B→A Permeability:
-
Perform the reverse experiment, adding the drug to the basolateral side and sampling from the apical side.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux, A is the surface area of the membrane, and C₀ is the initial concentration.
Visualizations
Caption: Signaling pathway for this compound-induced neurotrophic factor production.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to Amorphous Solid Dispersion Technology - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. veranova.com [veranova.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. academic.oup.com [academic.oup.com]
- 9. csmres.co.uk [csmres.co.uk]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Nanomilling of Drugs for Bioavailability Enhancement: A Holistic Formulation-Process Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
Technical Support Center: Compound Stability in Cell Culture Media
Disclaimer: The compound "Leteprinim Potassium" is not found in the currently available scientific literature. The following technical support guide provides general principles and troubleshooting strategies for assessing the stability of research compounds in cell culture media, using a hypothetical potassium channel modulator as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: My compound, a potassium channel modulator, seems to lose activity over time in my cell culture experiments. What could be the cause?
A1: Loss of a compound's activity in cell culture can be attributed to several factors. The most common are chemical degradation, enzymatic degradation by cellular components, or non-specific binding to plasticware or serum proteins in the media. It is also possible that the compound is metabolized by the cells into an inactive form.
Q2: How can I determine if my compound is degrading in the cell culture medium?
A2: A direct way to assess chemical stability is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating your compound in the cell culture medium (with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.
Q3: What are the typical components in cell culture media that can lead to compound degradation?
A3: Several components can contribute to compound instability. These include:
-
pH and Temperature: Standard culture conditions (pH 7.4, 37°C) can accelerate the hydrolysis of susceptible chemical moieties.
-
Serum: Fetal Bovine Serum (FBS) and other serum supplements contain various enzymes (e.g., esterases, proteases) that can metabolize compounds.
-
Reducing Agents: Some media components, like L-glutamine, can degrade over time, producing ammonia which can affect pH and compound stability.
Q4: Can the choice of cell culture medium itself affect the stability of my compound?
A4: Yes, different base media (e.g., DMEM, RPMI-1640, Neurobasal) have varying compositions of salts, amino acids, and vitamins, which could potentially interact with your compound. For instance, some media have higher concentrations of certain ions that might influence compound solubility or stability. A recent study highlighted that even standard potassium concentrations in some commercial media can induce non-physiological neuronal activity, which could indirectly affect cellular metabolism and compound interaction.[1]
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of your compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Variability in Media Preparation | Ensure consistent media preparation, including the source and lot of serum and supplements. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular metabolism can change with prolonged culturing. |
Issue 2: Higher than Expected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Formation of a Toxic Degradant | Analyze the medium for the presence of degradation products using LC-MS. Test the cytotoxicity of the medium that has been pre-incubated with the compound. |
| Insolubility and Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. Use a lower concentration or a different solvent for the stock solution. |
| Interaction with Media Components | Test the stability and cytotoxicity of the compound in a simpler, serum-free medium to identify potential interactions. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).
-
-
Incubation:
-
Spike the test compound into the pre-warmed (37°C) cell culture medium to a final concentration of 10 µM.
-
Incubate the medium in a sterile container at 37°C in a 5% CO2 incubator.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
-
-
Sample Processing:
-
To each aliquot, add an equal volume of acetonitrile to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable HPLC method to quantify the peak area of the parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the T=0 sample.
-
Protocol 2: Functional Assessment of Compound Stability using a Potassium Channel Assay
This protocol utilizes a thallium influx assay as a functional measure of potassium channel activity.[2]
-
Cell Preparation:
-
Seed cells expressing the target potassium channel in a 96-well plate and culture overnight.
-
-
Compound Pre-incubation in Medium:
-
Prepare solutions of your compound in complete cell culture medium at the desired final concentration.
-
Incubate these solutions at 37°C for different durations (e.g., 0, 4, 8, 24 hours) to simulate the experimental conditions.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Load the cells with a thallium-sensitive fluorescent dye.[2][3]
-
Add the pre-incubated compound solutions to the respective wells.
-
Stimulate the cells with a potassium/thallium solution to induce channel opening and thallium influx.
-
Measure the fluorescence intensity, which is proportional to potassium channel activity.
-
-
Data Analysis:
-
Compare the activity of the compound from the different pre-incubation times. A decrease in activity over time indicates functional degradation.
-
Data Presentation
Table 1: Chemical Stability of a Hypothetical Potassium Channel Modulator in DMEM with 10% FBS
| Time (Hours) | % Parent Compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 2 | 95.2 ± 2.1 |
| 4 | 88.7 ± 3.5 |
| 8 | 76.1 ± 4.2 |
| 24 | 45.3 ± 5.8 |
| 48 | 15.9 ± 6.3 |
Table 2: Functional Stability of a Hypothetical Potassium Channel Modulator
| Pre-incubation Time (Hours) | % Inhibition of K+ Channel (Mean ± SD) |
| 0 | 98.5 ± 4.2 |
| 4 | 85.1 ± 6.7 |
| 8 | 65.9 ± 8.1 |
| 24 | 30.2 ± 9.5 |
Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
References
Technical Support Center: Leteprinim Potassium for CNS Applications
Disclaimer: Leteprinim Potassium is a compound with recognized neuroprotective potential. However, publicly available, detailed information regarding specific challenges and protocols for its delivery to the Central Nervous System (CNS) is limited. This guide is therefore based on established principles of CNS drug delivery and troubleshooting methodologies commonly employed for small molecules. The experimental data and protocols provided are illustrative examples and should be adapted based on your specific laboratory conditions and findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is CNS delivery a challenge?
This compound is a potassium channel modulator investigated for its neuroprotective and anti-inflammatory properties in the context of neurodegenerative diseases.[1][2] The primary challenge in its delivery to the CNS is the blood-brain barrier (BBB).[3][4] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[5][6]
Q2: What are the main mechanisms that might limit this compound's ability to cross the BBB?
Several factors could limit its CNS penetration:
-
Efflux Pumps: this compound may be a substrate for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at the BBB, which actively pump the compound back into the bloodstream.[5][7]
-
Low Lipophilicity: If the compound is not sufficiently lipophilic, it may not passively diffuse across the lipid membranes of the BBB endothelial cells.[8]
-
Metabolism: It could be metabolized by enzymes present in the brain endothelial cells, reducing the amount of active compound that reaches the brain parenchyma.
Q3: What are some initial strategies to consider for improving CNS delivery of this compound?
Initial strategies can be broadly categorized as:
-
Formulation-based approaches: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and efflux, and can be targeted to specific receptors on the BBB.
-
Chemical modification: A prodrug approach involves modifying the structure of this compound to enhance its lipophilicity and ability to cross the BBB, after which it is converted to the active form within the CNS.[9]
-
Co-administration with BBB modulators: Certain agents can transiently increase the permeability of the BBB, allowing for greater drug penetration.[10]
Q4: Which in vitro models are most appropriate for screening this compound's BBB permeability?
A tiered approach is often best:
-
PAMPA-BBB Assay: The Parallel Artificial Membrane Permeability Assay for the BBB is a high-throughput method for predicting passive diffusion.
-
Cell-based Transwell Models: These models use a monolayer of brain endothelial cells, often in co-culture with astrocytes and pericytes, to mimic the BBB.[11][12] They can provide information on both passive and active transport.[7][13]
-
Microfluidic "BBB-on-a-chip" models: These are more advanced models that incorporate physiological shear stress and can more closely mimic the in vivo environment.[14]
Troubleshooting Guides
Issue 1: Low and variable brain-to-plasma concentration ratio in animal studies.
-
Potential Cause A: Active Efflux by Transporters (e.g., P-gp).
-
Troubleshooting Step 1: Perform an in vitro efflux assay using a cell line overexpressing the suspected transporter (e.g., MDCK-MDR1).
-
Troubleshooting Step 2: Co-administer this compound with a known inhibitor of the efflux pump (e.g., verapamil for P-gp) in your in vitro model to see if permeability increases.
-
Troubleshooting Step 3: If efflux is confirmed, consider reformulating this compound in a nanoparticle system designed to evade these transporters or explore a prodrug strategy.
-
-
Potential Cause B: Rapid Metabolism.
-
Troubleshooting Step 1: Incubate this compound with brain homogenates or microsomes to assess its metabolic stability.
-
Troubleshooting Step 2: Identify the major metabolites using LC-MS/MS.
-
Troubleshooting Step 3: If metabolism is rapid, consider chemical modifications to block the metabolic sites or use a delivery system that protects the drug.
-
-
Potential Cause C: Poor Physicochemical Properties.
-
Troubleshooting Step 1: Re-evaluate the lipophilicity (LogP/LogD) and solubility of this compound.
-
Troubleshooting Step 2: If lipophilicity is too low, explore prodrug strategies to increase it.
-
Troubleshooting Step 3: If solubility is an issue, consider formulation approaches such as co-solvents or cyclodextrins.
-
Issue 2: Inconsistent results in in vitro BBB permeability assays (e.g., Transwell assays).
-
Potential Cause A: Inconsistent Tight Junction Formation.
-
Troubleshooting Step 1: Regularly measure the Transendothelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[15] Only use Transwells with TEER values above a pre-determined threshold for your experiments.
-
Troubleshooting Step 2: Optimize cell seeding density and culture conditions. Ensure consistent passage numbers of the cells used.
-
Troubleshooting Step 3: Use a positive and negative control for permeability (e.g., propranolol and sucrose) in every experiment to benchmark your results.
-
-
Potential Cause B: Cell Culture Contamination.
-
Troubleshooting Step 1: Regularly test your cell cultures for mycoplasma contamination.
-
Troubleshooting Step 2: Practice strict aseptic techniques.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of experiments aimed at improving the CNS delivery of this compound.
Table 1: In Vitro Blood-Brain Barrier Permeability of this compound Formulations.
| Formulation | Apparent Permeability (Papp) (10^-6 cm/s) | Efflux Ratio |
| This compound (unformulated) | 0.8 ± 0.2 | 4.5 |
| This compound + P-gp Inhibitor | 2.5 ± 0.4 | 1.2 |
| This compound-loaded Liposomes | 3.1 ± 0.5 | 1.1 |
| This compound Prodrug | 4.2 ± 0.6 | 1.0 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in a Rodent Model (Single IV Dose).
| Formulation | Cmax (Plasma) (ng/mL) | Cmax (Brain) (ng/g) | Brain-to-Plasma Ratio (AUC) |
| This compound (unformulated) | 1500 ± 250 | 75 ± 15 | 0.05 |
| This compound-loaded Liposomes | 1200 ± 200 | 240 ± 40 | 0.20 |
| This compound Prodrug | 1800 ± 300 | 450 ± 70 | 0.25 |
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane simulating the BBB.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare the artificial membrane solution by dissolving porcine brain lipid in dodecane.
-
Carefully coat the filter of each well in the 96-well filter plate with the lipid solution.
-
Add PBS to the acceptor wells of the 96-well acceptor plate.
-
Prepare the donor solution by dissolving this compound in PBS to the desired concentration.
-
Add the donor solution to the wells of the coated filter plate.
-
Assemble the PAMPA sandwich by placing the filter plate on top of the acceptor plate.
-
Incubate the plate assembly on a plate shaker at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability (Papp) using the appropriate formula.
Protocol 2: Brain Tissue Homogenization for Drug Quantification
Objective: To extract this compound from brain tissue for subsequent quantification.
Materials:
-
Harvested brain tissue (snap-frozen)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Bead-based homogenizer or Dounce homogenizer
-
Microcentrifuge tubes
-
High-speed refrigerated centrifuge
-
Protein precipitation solvent (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Methodology:
-
Weigh the frozen brain tissue.
-
Add a pre-determined volume of ice-cold homogenization buffer (typically 3-4 volumes of the tissue weight).
-
Homogenize the tissue until no visible particles remain.
-
Transfer a known volume of the homogenate to a microcentrifuge tube.
-
Add the protein precipitation solvent, vortex thoroughly, and incubate on ice.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a new tube for LC-MS/MS analysis.
-
Prepare a standard curve using known concentrations of this compound spiked into blank brain homogenate to quantify the drug concentration in the samples.
Mandatory Visualizations
Caption: Troubleshooting workflow for low brain penetration of this compound.
Caption: Nanoparticle-mediated delivery of this compound across the BBB.
Caption: Hypothetical signaling pathway for this compound's neuroprotection.
References
- 1. Therapeutic potential of neuronal two-pore domain potassium-channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic role of voltage-gated potassium channels in age-related neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Delivery to CNS: Challenges and Opportunities with Emphasis on Biomaterials Based Drug Delivery Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Trojan Horse Delivery Strategies of Natural Medicine Monomers: Challenges and Limitations in Improving Brain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulating the Blood–Brain Barrier: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro BBB Models: Working with Static Platforms and Microfluidic Systems | Springer Nature Experiments [experiments.springernature.com]
- 12. Blood-brain barrier modeling: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 14. Experimental Models of In Vitro Blood-Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
Potential for Leteprinim Potassium to induce unwanted side effects.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Leteprinim Potassium (also known as AIT-082) to induce unwanted side effects during in vitro and in vivo experiments. This compound is a hypoxanthine derivative that has been investigated for its neuroprotective and nootropic properties, which are believed to be mediated through the stimulation of nerve growth factor (NGF) synthesis and release. While it holds therapeutic promise, researchers should be aware of potential unintended effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our neuronal cultures at higher concentrations of this compound. Isn't this compound supposed to be neuroprotective?
A1: This is a critical observation. While this compound is generally considered neuroprotective, some neurotrophic agents can exhibit a biphasic dose-response, where high concentrations may lead to paradoxical effects, including cytotoxicity. This could be due to the overstimulation of downstream signaling pathways or activation of alternative pathways that can trigger apoptosis. It has been observed that excessive levels of nerve growth factor (NGF), which this compound modulates, can sometimes promote cell death in certain neuronal populations, potentially through the p75 neurotrophin receptor (p75NTR). We recommend performing a detailed dose-response analysis to identify the optimal therapeutic window for your specific cell type.
Q2: Our neurite outgrowth assays are showing inconsistent results. Sometimes we see enhanced growth, and other times we observe stunted or abnormal neurite morphology. What could be the cause?
A2: Inconsistent neurite outgrowth can be attributed to several factors. Firstly, the concentration of this compound is crucial; as with cytotoxicity, the effect on neurite morphology can be dose-dependent. Secondly, the specific neuronal cell type and its receptor expression profile (e.g., the ratio of TrkA to p75NTR) can significantly influence the outcome. We advise verifying the purity of the compound and ensuring consistent cell culture conditions. Additionally, consider co-staining for cytoskeletal proteins (e.g., β-III tubulin and MAP2) to better characterize the neurite morphology.
Q3: We are planning in vivo studies with this compound. What are the potential systemic side effects we should monitor for?
A3: Due to the discontinuation of its development for major neurodegenerative diseases, comprehensive clinical data on systemic side effects is limited. However, based on its mechanism of action involving the modulation of growth factors, it is plausible that systemic administration could lead to off-target effects. We recommend monitoring for signs of neurological hyperexcitability, changes in behavior, and general physiological parameters. It would also be prudent to perform histological analysis of major organs in long-term studies to assess for any unforeseen tissue changes.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
Symptoms:
-
Increased number of floating, non-adherent cells in culture.
-
Positive staining with cell death markers (e.g., propidium iodide, TUNEL).
-
Reduced metabolic activity in assays like MTT or PrestoBlue.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| High Concentration of this compound | Perform a dose-response curve starting from a low nanomolar range to identify the optimal concentration. |
| Activation of Apoptotic Pathways | Investigate the involvement of the p75NTR pathway. Consider using a p75NTR antagonist as a control to see if it rescues the cells. Analyze the expression of pro-apoptotic proteins like caspases. |
| Off-Target Effects | Profile the expression of other neurotrophic factors and cytokines in your culture supernatant to check for unintended induction of other signaling molecules. A multiplex cytokine assay could be useful here. |
| Contamination of Compound or Culture | Ensure the sterility of your culture and the purity of your this compound stock solution. |
Issue 2: Altered Neuronal Morphology or Function
Symptoms:
-
Reduced neurite length or branching.
-
Aberrant neurite morphology (e.g., swelling, beading).
-
Changes in electrophysiological properties (e.g., altered firing rate).
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Suboptimal Compound Concentration | As with cell viability, perform a detailed dose-response analysis to determine the optimal concentration for promoting healthy neurite outgrowth. |
| Imbalance in Signaling Pathways | Analyze the phosphorylation status of key downstream signaling molecules of both TrkA and p75NTR pathways (e.g., Akt, ERK, JNK) to understand which pathways are being activated at different concentrations. |
| Alterations in Cytoskeletal Dynamics | Perform immunofluorescence for key cytoskeletal proteins (e.g., actin, tubulin) to assess the structural integrity of the neurites. |
| Changes in Gene Expression | Use RT-qPCR or RNA-Seq to analyze the expression of genes involved in neuronal development and function to identify any unintended transcriptional changes. |
Experimental Protocols
Protocol 1: Assessment of Dose-Dependent Cytotoxicity using TUNEL Assay
-
Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 1 nM to 100 µM) for 48 hours. Include a vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
TUNEL Staining: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's protocol to label apoptotic cells.
-
Counterstaining: Counterstain the cell nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.
Protocol 2: Analysis of Neurite Outgrowth and Morphology
-
Cell Culture: Plate neurons on a suitable substrate (e.g., poly-L-lysine coated coverslips) in a 24-well plate.
-
Treatment: Treat with different concentrations of this compound for 72 hours.
-
Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for a neuronal marker (e.g., β-III tubulin) and a nuclear marker (DAPI).
-
Image Acquisition: Capture high-resolution images using a fluorescence microscope.
-
Morphometric Analysis: Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify total neurite length, number of primary neurites, and branching points per neuron.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Neuronal Viability and Neurite Outgrowth
| Concentration (µM) | Cell Viability (% of Control) | Average Neurite Length (µm) |
| 0 (Vehicle) | 100 ± 5.2 | 50 ± 8.5 |
| 0.01 | 115 ± 6.1 | 75 ± 9.1 |
| 0.1 | 125 ± 5.8 | 90 ± 10.2 |
| 1 | 110 ± 7.3 | 80 ± 9.8 |
| 10 | 85 ± 8.1 | 60 ± 11.5 |
| 100 | 60 ± 9.5 | 40 ± 12.1 |
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Validation & Comparative
A Comparative Analysis of Leteprinim Potassium and Other Neurotrophic Purine Analogues in the Context of Neurodegenerative Disease
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical and clinical data offers a comparative perspective on the efficacy of Leteprinim Potassium (AIT-082), a novel neurotrophic purine analogue, against other purine analogues, particularly guanine-based compounds, in models of neurodegenerative disease. This analysis highlights distinct mechanisms of action and therapeutic potential, providing valuable insights for researchers and drug development professionals in the field of neurology.
This compound, a hypoxanthine derivative, stands apart from many traditional purine analogues that are primarily cytotoxic and used in oncology. Instead, Leteprinim exerts a neurotrophic effect by stimulating the production of endogenous neurotrophic factors, such as Nerve Growth Factor (NGF), which are crucial for neuronal survival, growth, and maintenance.[1][2][3] This mechanism suggests a potential therapeutic role in neurodegenerative disorders like Alzheimer's disease, where the loss of neurotrophic support is a key pathological feature.
In contrast, other purine analogues, such as the guanine-based purine guanosine, also demonstrate significant neuroprotective and neurotrophic properties.[4] Guanosine has been shown to protect neurons from excitotoxicity and oxidative stress and to promote the release of various neurotrophic factors from astrocytes.[5] This positions guanine-based purines as a relevant comparator group to assess the relative efficacy of this compound.
Efficacy in Preclinical Models of Neurodegeneration
To objectively compare the efficacy of these neurotrophic purine analogues, this guide summarizes key quantitative data from preclinical studies in animal models of Alzheimer's disease.
| Compound | Animal Model | Key Efficacy Endpoint | Result | Experimental Protocol Summary |
| This compound (AIT-082) | Age-induced memory deficit in mice | Working Memory | Reversal of age-induced deficits.[3] | Specific quantitative data from controlled preclinical studies in Alzheimer's models, such as Morris water maze or passive avoidance tests, are not readily available in the public domain. |
| Guanosine | Amyloid-β (Aβ)₁₋₄₂-induced Alzheimer's model in mice | Short-term Spatial Memory (Object Location Test) | Guanosine treatment (8 mg/kg, i.p.) for 9 days prevented the Aβ₁₋₄₂-induced decrease in the recognition index.[1] | Male Swiss albino mice received a single intracerebroventricular (i.c.v.) infusion of Aβ₁₋₄₂ (400 pmol/site). Guanosine (8 mg/kg) or vehicle was administered intraperitoneally (i.p.) daily for 9 days. The Object Location Test was performed on the 10th day.[1][4] |
Mechanism of Action: A Divergence in Approach
The primary distinction between this compound and many other purine analogues lies in their fundamental mechanism of action.
This compound (AIT-082): This compound's neurotrophic activity is attributed to its ability to upregulate the production of neurotrophic factors.[2][3] In vitro studies have demonstrated that AIT-082 enhances NGF-mediated neurite outgrowth from PC12 cells and increases the levels of synaptophysin, a protein associated with synaptic density.[6][7] This suggests a mechanism that actively promotes neuronal health and connectivity.
Guanine-Based Purine Analogues (e.g., Guanosine): Guanosine's neuroprotective effects are multifaceted. It has been shown to modulate glutamatergic neurotransmission, reduce oxidative stress, and stimulate the release of various trophic factors from astrocytes, including NGF and Brain-Derived Neurotrophic Factor (BDNF).[5][8] This suggests a broader mechanism that encompasses both direct neuroprotection and the stimulation of endogenous repair pathways.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: Multifaceted neuroprotective mechanisms of Guanosine.
Caption: General experimental workflow for preclinical efficacy testing.
Detailed Experimental Protocols
Guanosine Efficacy in an Aβ₁₋₄₂-induced Alzheimer's Disease Mouse Model
-
Animal Model: Male Swiss albino mice were utilized for this study.
-
Induction of Pathology: A single intracerebroventricular (i.c.v.) infusion of aggregated Amyloid-β₁₋₄₂ (Aβ₁₋₄₂) peptide (400 pmol in 3 µL per site) was administered to induce an Alzheimer's-like pathology. A control group received an i.c.v. infusion of the vehicle (phosphate-buffered saline).[1][4]
-
Treatment: Thirty minutes after the Aβ₁₋₄₂ infusion, mice were treated with either guanosine (8 mg/kg, intraperitoneally) or a vehicle control. This treatment was administered daily for a period of nine days.[1][4]
-
Behavioral Assessment (Object Location Test): On the tenth day, the short-term spatial memory of the mice was assessed using the Object Location Test. This test evaluates the ability of the mice to recognize that an object has been moved to a new location. The recognition index, representing the proportion of time spent exploring the object in the novel location, was the primary endpoint.[1]
-
Biochemical Analysis: Following behavioral testing, animals were euthanized, and hippocampal tissue was collected for various biochemical analyses, including the measurement of reactive oxygen species (ROS), mitochondrial membrane potential, and glutamate and lactate efflux.[1]
Note: A detailed, publicly available experimental protocol for a comparable in vivo efficacy study of this compound in an Alzheimer's disease model could not be identified in the reviewed literature.
Conclusion
This compound and guanine-based purine analogues represent a promising class of neurotrophic compounds with the potential to address the underlying pathology of neurodegenerative diseases. While both demonstrate the ability to promote neuronal health, their mechanisms of action appear to be distinct. Leteprinim primarily acts by stimulating the production of neurotrophic factors, whereas guanosine exhibits a broader range of neuroprotective effects.
The available preclinical data, particularly for guanosine, provides a strong rationale for further investigation. However, a direct quantitative comparison of the in vivo efficacy of this compound and guanosine in standardized models of Alzheimer's disease is warranted to fully elucidate their relative therapeutic potential. The development of detailed and publicly accessible experimental protocols for this compound would be crucial for such comparative studies and for advancing the field of neurotrophic therapies.
References
- 1. Guanosine Prevents Spatial Memory Impairment and Hippocampal Damage Following Amyloid-β1–42 Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Leteprinim Potassium and Cerebrolysin for Neuroprotection: A Data-Driven Guide
A comprehensive, data-driven comparison between Leteprinim Potassium and Cerebrolysin for neuroprotection is currently challenged by a significant disparity in available research. While extensive preclinical and clinical data exist for Cerebrolysin, allowing for a detailed analysis of its neuroprotective and neurotrophic effects, publicly accessible information on this compound is considerably limited, preventing a direct, evidence-based comparison.
This guide provides a detailed overview of the available scientific information for both compounds, highlighting the wealth of data for Cerebrolysin and the current scarcity of quantitative, peer-reviewed data for this compound.
Cerebrolysin: A Multi-Target Neurotrophic and Neuroprotective Agent
Cerebrolysin is a peptide mixture derived from purified porcine brain proteins that has been extensively studied for its potential therapeutic effects in a range of neurological disorders, including stroke, traumatic brain injury (TBI), and Alzheimer's disease. Its mechanism of action is considered multimodal, encompassing neurotrophic and neuroprotective properties.
Mechanism of Action & Signaling Pathways
Cerebrolysin's neuroprotective effects are attributed to its ability to mimic the actions of endogenous neurotrophic factors. It has been shown to modulate several key signaling pathways involved in neuronal survival, differentiation, and plasticity.
-
Sonic Hedgehog (Shh) Signaling Pathway: Cerebrolysin has been demonstrated to activate the Shh pathway, which plays a crucial role in neurogenesis and oligodendrogenesis. In a rat model of embolic stroke, treatment with Cerebrolysin starting 24 hours after the event significantly increased the proliferation of neural progenitor cells in the subventricular zone and enhanced neurogenesis, oligodendrogenesis, and axonal remodeling in the peri-infarct area. These effects were associated with the upregulation of Shh and its receptors, Patched and Smoothened.[1][2] The inhibition of the Shh pathway with cyclopamine was found to reverse the beneficial effects of Cerebrolysin on neurorestoration and functional recovery.[2]
-
PI3K/Akt Signaling Pathway: Cerebrolysin has been shown to activate the PI3K/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis. In vitro studies have demonstrated that Cerebrolysin can induce the phosphorylation of Akt, a key protein in this pathway.
Below is a diagram illustrating the key signaling pathways modulated by Cerebrolysin.
Preclinical and Clinical Data
Numerous studies have provided quantitative data on the efficacy of Cerebrolysin in various models of neurological injury and disease.
Table 1: Summary of Quantitative Data for Cerebrolysin in Preclinical Stroke Models
| Study (Model) | Dosage | Key Findings |
| Rat Model of Embolic Stroke[3] | 2.5 ml/kg | Delayed treatment starting at 48h post-stroke significantly improved performance on foot-fault and adhesive removal tests at 21 and 28 days. Did not significantly reduce infarct volume. |
| Forebrain Ischemia-Reperfusion Mouse Model[4] | 60 mg/kg i.v. 3h after IR | Significantly improved motor recovery (latency to fall from rotating rod: 1.093s vs 0.200s in IR group, p=0.0002). Reduced total brain water content (59.57% vs 69.95% in IR group, p<0.0001). |
Table 2: Summary of Quantitative Data for Cerebrolysin in Clinical Trials for Alzheimer's Disease
| Study (Design) | Dosage | Key Findings |
| Meta-analysis of 6 RCTs[5][6] | 30 ml/day | Cognitive Function (4 weeks): Significantly more effective than placebo (SMD -0.40; 95% CI -0.66 to -0.13; p = 0.0031). Global Clinical Change (6 months): Odds Ratio for improvement of 4.98 (95% CI 1.37-18.13; p = 0.0150) compared to placebo. |
| Panisset et al., 2002 (RCT)[7] | 30 mL i.v. 5 days/week for 4 weeks | At week 12, a significant difference on the CIBIC+ in favor of Cerebrolysin (p = 0.033). 76% of Cerebrolysin group were CIBIC+ responders vs 57% in placebo group (p = 0.007). |
| Bae et al., 2000 (RCT)[8] | 30 mL in 100 mL saline i.v. 5 days/week for 4 weeks | After 4 weeks, significant improvements in ADAS-Cog (p=0.02), CGIS/C (p=0.01), and MMSE (p=0.04) compared to placebo. |
Table 3: Summary of Quantitative Data for Cerebrolysin in Clinical Trials for Acute Ischemic Stroke
| Study (Design) | Dosage | Key Findings |
| Amiri-Nikpour et al., 2014 (RCT)[9] | 30 mL i.v. daily for 10 days | NIHSS was significantly lower in the Cerebrolysin group on day 60 (median 10 vs placebo, p=0.008) and day 90 (median 11 vs placebo, p=0.001). |
| Heiss et al., 2012 (CASTA trial)[10] | 30 mL i.v. daily for 10 days | No significant difference in the primary endpoint. A post-hoc analysis showed a trend in favor of Cerebrolysin in patients with NIHSS >12. |
Experimental Protocols
Detailed methodologies from key studies provide insight into the experimental designs used to evaluate Cerebrolysin.
Experimental Protocol: Rat Model of Embolic Stroke [3]
-
Animal Model: Adult male Sprague-Dawley rats were subjected to embolic middle cerebral artery occlusion (MCAo).
-
Treatment Groups: Rats were randomly assigned to receive either Cerebrolysin (1, 2.5, or 5 ml/kg) or saline, administered intravenously.
-
Treatment Initiation: Treatment was initiated at 24, 48, 72, or 96 hours after MCAo.
-
Behavioral Testing: Neurological function was assessed using the foot-fault test and the adhesive removal test at various time points post-stroke.
-
Histological Analysis: Infarct volume was measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurogenesis was assessed by BrdU labeling and immunohistochemistry for neuronal and glial markers.
Experimental Protocol: Clinical Trial in Alzheimer's Disease (Panisset et al., 2002) [7]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 192 patients with probable Alzheimer's disease.
-
Intervention: Patients received intravenous infusions of either 30 mL of Cerebrolysin or placebo, five days a week for four weeks.
-
Outcome Measures: The primary efficacy endpoints were the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change with caregiver input (CIBIC+). Assessments were conducted at 4, 12, and 24 weeks after the start of treatment.
This compound (AIT-082): An Investigational Neurotrophin-Inducing Agent
This compound, also known as AIT-082 or Neotrofin, is a synthetic purine derivative that was investigated for its potential to treat neurodegenerative diseases, particularly Alzheimer's disease. Its proposed mechanism of action centers on the stimulation of neurotrophic factor synthesis.
Mechanism of Action & Signaling Pathways
This compound is believed to exert its neuroprotective effects by increasing the production of endogenous neurotrophic factors, such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF).[11] The precise signaling pathways through which it stimulates neurotrophin synthesis are not well-elucidated in the available literature. It is hypothesized to act as a "growth factor-mimetic agent."[12][13]
The following diagram illustrates the proposed mechanism of action for this compound.
Preclinical and Clinical Data
The available data for this compound is primarily from early-stage research and is largely qualitative.
-
Preclinical Studies: In vitro studies using PC12 cells have shown that AIT-082 can enhance NGF-mediated neurite outgrowth.[11] Animal studies in mice have suggested that AIT-082 can reverse age-induced memory deficits.[14] It has also been reported to protect against glutamate neurotoxicity in vitro and in vivo.[11] One study in a cycloheximide-induced amnesia model in mice showed that 60 mg/kg of AIT-082 (IP) reversed memory disruption.[14] Another study in PC12 cells showed that AIT-082 (5-50 ng/ml) increased the secretion and intracellular levels of synaptophysin, a marker of synaptic density.[12]
Table 4: Summary of Available Data for this compound
| Study Type | Model/Population | Key Findings (Qualitative) |
| In vitro | PC12 cells | Enhances NGF-mediated neurite outgrowth.[11] Increases synaptophysin levels.[12] |
| Preclinical | Mice (memory impairment) | Reverses age-induced and chemically-induced memory deficits.[14] |
| Preclinical | Animal models of CNS injury | Protects against glutamate excitotoxicity.[11] |
| Clinical | Alzheimer's Disease | Phase IIa trial completed, but detailed results are not publicly available. |
Experimental Protocols
Detailed experimental protocols for this compound studies are not as widely published as those for Cerebrolysin.
Experimental Protocol: In Vitro Synaptophysin Study [12]
-
Cell Line: Pheochromocytoma (PC12) cells were used.
-
Treatment: Cells were treated with nerve growth factor (NGF) at 50 ng/ml and/or different doses of AIT-082 (5-50 ng/ml).
-
Analysis: The levels of synaptophysin in the conditioned media and cell lysates were analyzed using Western immunoblots.
Conclusion: A Tale of Two Data Trails
The comparison between this compound and Cerebrolysin for neuroprotection is currently hampered by a significant imbalance in the available scientific evidence. Cerebrolysin has a long history of research with a substantial body of preclinical and clinical data supporting its multimodal mechanism of action and potential therapeutic benefits in various neurological conditions. In contrast, the development of this compound appears to have been less extensively documented in publicly accessible, peer-reviewed literature, with a notable lack of quantitative data from later-stage clinical trials.
For researchers, scientists, and drug development professionals, this disparity underscores the importance of data transparency and publication in evaluating and comparing therapeutic candidates. While the proposed mechanism of this compound as a neurotrophin-inducing agent is of scientific interest, a robust comparison with a well-characterized agent like Cerebrolysin is not possible without more comprehensive and quantitative data. Future research and the publication of existing data on this compound are necessary to enable a thorough and objective comparative analysis.
References
- 1. cerebrolysin.com [cerebrolysin.com]
- 2. Sonic hedgehog signaling pathway mediates cerebrolysin-improved neurological function after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebrolysin enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Cerebrolysin in an Animal Model of Forebrain Ischemic-Reperfusion Injury: New Insights into the Activation of the Keap1/Nrf2/Antioxidant Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebrolysin in mild-to-moderate Alzheimer's disease: a meta-analysis of randomized controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Cerebrolysin in Alzheimer's disease: a randomized, double-blind, placebo-controlled trial with a neurotrophic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Cerebrolysin for acute ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AIT-082 as a potential neuroprotective and regenerative agent in stroke and central nervous system injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of a memory-enhancing drug, AIT-082, on the level of synaptophysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AIT-082, a novel purine derivative with neuroregenerative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KEGG PATHWAY: hsa04722 [kegg.jp]
Validating the Neurotrophic Potential of Leteprinim Potassium: An Electrophysiological Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the neurotrophic effects of Leteprinim Potassium, a putative potassium channel modulator, using electrophysiological techniques. Due to the limited publicly available electrophysiological data on this compound, this document outlines a conceptual and methodological approach. It contrasts the hypothesized electrophysiological profile of this compound with established data for Brain-Derived Neurotrophic Factor (BDNF) as a gold-standard neurotrophic agent and general potassium channel modulators.
Comparative Electrophysiological Profiles
The following table summarizes the expected and known electrophysiological effects of a hypothetical neurotrophic potassium channel modulator like this compound, compared to BDNF and other potassium channel modulators. This serves as a predictive framework for experimental validation.
| Electrophysiological Parameter | This compound (Hypothesized) | Brain-Derived Neurotrophic Factor (BDNF) | General K+ Channel Openers | General K+ Channel Blockers |
| Intrinsic Neuronal Excitability | Modulates firing patterns, potentially increasing burst firing while maintaining resting potential. | Can increase or decrease excitability depending on the neuronal population.[1][2][3] | Generally decreases firing rate and hyperpolarizes resting membrane potential.[4] | Increases firing rate and depolarizes resting membrane potential. |
| Action Potential Waveform | May broaden the action potential duration to enhance neurotransmitter release. | Generally does not alter the action potential waveform directly.[2] | Can shorten the action potential duration by accelerating repolarization.[5] | Broadens the action potential duration by delaying repolarization. |
| Synaptic Transmission | May enhance excitatory postsynaptic potential (EPSP) amplitude. | Can increase the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs).[6][7] | Typically reduces neurotransmitter release and decreases EPSP amplitude. | Can increase neurotransmitter release and enhance EPSP amplitude.[8] |
| Long-Term Potentiation (LTP) | Permissive for or enhances the induction and maintenance of LTP. | Crucial for the induction and maintenance of late-phase LTP.[9][10][11][12][13][14][15] | Generally inhibits or does not affect LTP induction. | May facilitate LTP induction under specific experimental conditions.[8] |
Experimental Protocols
Detailed methodologies for key electrophysiological experiments to validate the neurotrophic effects of this compound are provided below.
Whole-Cell Patch-Clamp Recordings for Intrinsic Excitability
Objective: To determine the effect of this compound on the intrinsic electrical properties of individual neurons.
Methodology:
-
Preparation: Prepare acute brain slices (e.g., from the hippocampus) from rodents.
-
Recording:
-
Obtain whole-cell patch-clamp recordings from pyramidal neurons in the CA1 region.
-
Record in current-clamp mode to measure resting membrane potential, input resistance, and action potential firing properties.
-
Apply a series of depolarizing current injections of increasing amplitude to elicit action potential firing.
-
-
Pharmacology:
-
Establish a baseline recording in artificial cerebrospinal fluid (aCSF).
-
Bath-apply this compound at various concentrations.
-
Record the changes in resting membrane potential, input resistance, action potential threshold, firing frequency, and action potential waveform.
-
-
Data Analysis: Compare the current-frequency plots and action potential characteristics before and after drug application.
Field Potential Recordings for Synaptic Plasticity (LTP)
Objective: To assess the impact of this compound on long-term potentiation, a cellular correlate of learning and memory.
Methodology:
-
Preparation: Prepare acute hippocampal slices as described above.
-
Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction:
-
Record a stable baseline of fEPSPs for at least 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
-
Pharmacology:
-
Perform LTP induction in control slices (aCSF only).
-
In a separate group of slices, pre-incubate with this compound for a designated period before HFS and maintain its presence during the post-HFS recording.
-
-
Data Analysis: Compare the magnitude and stability of LTP between control and this compound-treated slices.
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway for a neurotrophic potassium channel modulator. It is proposed that by modulating specific potassium channels (e.g., SK or BK channels), the compound enhances neuronal excitability in a controlled manner, leading to the activation of downstream signaling cascades typically associated with neurotrophic factors, such as the ERK/CREB pathway, ultimately promoting synaptic plasticity and cell survival.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for Electrophysiological Validation
This diagram outlines the logical flow of experiments to validate the neurotrophic effects of a compound like this compound. The process begins with characterizing its effects on basic neuronal properties and progresses to more complex phenomena like synaptic plasticity, with appropriate controls at each stage.
References
- 1. Brain-derived neurotrophic factor differentially modulates excitability of two classes of hippocampal output neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BDNF Depresses Excitability of Parvalbumin-Positive Interneurons through an M-Like Current in Rat Dentate Gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BDNF regulates the intrinsic excitability of cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of potassium channel openers and their antagonists on rat locus coeruleus neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiologic effects of potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Effects of potassium channel blockers on synaptic plasticity in the corticostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Postsynaptic BDNF signalling regulates long-term potentiation at thalamo-amygdala afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Restoration of Long-Term Potentiation in Middle-Aged Hippocampus After Induction of Brain-Derived Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brain-Derived Neurotrophic Factor Induces Long-Term Potentiation in Intact Adult Hippocampus: Requirement for ERK Activation Coupled to CREB and Upregulation of Arc Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Presynaptic BDNF promotes postsynaptic long-term potentiation in the dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BDNF and synaptic plasticity, cognitive function, and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of hippocampal synaptic plasticity by BDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The requirement of BDNF for hippocampal synaptic plasticity is experience‐dependent - PMC [pmc.ncbi.nlm.nih.gov]
AIT-082 (Neotrofin) Clinical Trial Analysis: A Comparative Guide for Neurodegenerative Drug Development Professionals
An objective comparison of AIT-082's clinical trial performance against established Alzheimer's disease therapies, supported by available experimental data and detailed methodologies.
This guide provides a comprehensive analysis of the clinical trial results and outcomes for AIT-082 (also known as Neotrofin), a compound investigated for the treatment of Alzheimer's disease. Its performance is compared with contemporaneous, approved acetylcholinesterase inhibitors: donepezil, rivastigmine, and galantamine. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of quantitative data, experimental protocols, and the underlying biological pathways.
Comparative Analysis of Clinical Trial Outcomes
The clinical development of AIT-082 for Alzheimer's disease was ultimately discontinued, and the complete results from its pivotal Phase III trials were not made publicly available. However, analysis of the available data from earlier phase studies, in conjunction with the robust data from the trials of approved comparator drugs, provides valuable insights into the therapeutic landscape of the time.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from clinical trials of AIT-082 and its comparators, focusing on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), a primary endpoint in Alzheimer's clinical trials.
| Drug | Trial Phase | Duration | Dosage | N (Treated/Placebo) | Mean Change from Baseline in ADAS-cog (Drug) | Mean Change from Baseline in ADAS-cog (Placebo) | Drug-Placebo Difference on ADAS-cog |
| AIT-082 (Neotrofin) | Phase II | 90 days | 500 mg | 431 (total) | -1.5 (improvement, not statistically significant)[1] | Baseline | Not Statistically Significant[1] |
| Donepezil | Phase III | 24 weeks | 5 mg/day | 154/162 | -0.67[2] | +1.82 (deterioration)[2] | -2.49[2] |
| 10 mg/day | 157/162 | -1.06[2] | +1.82 (deterioration)[2] | -2.88[2] | |||
| Rivastigmine | Phase III | 26 weeks | 6-12 mg/day (TID) | 227/224 | -0.2[3] | +2.8 (deterioration)[3] | -3.0[3] |
| 6-12 mg/day (BID) | 227/224 | +1.2 (deterioration)[3] | +2.8 (deterioration)[3] | -1.6[3] | |||
| Galantamine | Phase III | 6 months | 24 mg/day | 423/213 | Not explicitly stated | Not explicitly stated | -3.9 (improvement vs. placebo)[4][5][6] |
| 32 mg/day | 423/213 | Not explicitly stated | Not explicitly stated | -3.8 (improvement vs. placebo)[4][5][6] |
Note: A negative change on the ADAS-cog scale indicates cognitive improvement, while a positive change indicates deterioration.
Experimental Protocols
AIT-082 (Neotrofin) Phase II/III Protocol
A large-scale Phase II/III study of Neotrofin was initiated to evaluate its efficacy and safety in patients with mild to moderate Alzheimer's disease.[7]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Over 1,500 patients with mild to moderate Alzheimer's disease.[7]
-
Treatment Arms:
-
Duration: Six months of treatment.[7]
-
Primary Outcome Measures:
Comparator Drug Protocols (General Overview)
The clinical trials for donepezil, rivastigmine, and galantamine shared common design elements typical for Alzheimer's disease studies of that era.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials.
-
Patient Population: Patients with a diagnosis of probable mild to moderate Alzheimer's disease.
-
Treatment Arms:
-
Active drug at one or more dose levels.
-
Placebo.
-
-
Duration: Typically ranged from 12 weeks to 26 weeks.
-
Primary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).
-
Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-plus) or a similar global assessment.
-
Signaling Pathways and Experimental Workflows
AIT-082 Mechanism of Action: Neurotrophin Synthesis
AIT-082 is a purine analogue that was developed with the aim of stimulating the synthesis and release of endogenous neurotrophic factors, such as nerve growth factor (NGF), to promote neuronal survival and regeneration.[8] Preclinical studies suggested that AIT-082 could enhance neurite outgrowth and increase the production of neurotrophins.[8][9]
References
- 1. Effect of a memory-enhancing drug, AIT-082, on the level of synaptophysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Rivastigmine: a placebo controlled trial of twice daily and three times daily regimens in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galantamine in AD: A 6-month randomized, placebo-controlled trial with a 6-month extension. The Galantamine USA-1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neurology.org [neurology.org]
- 7. NeoTherapeutics Starts Phase II/III Trial Of Neotrofin In Alzheimer's + | Bioworld | BioWorld [bioworld.com]
- 8. AIT-082, a novel purine derivative with neuroregenerative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
Preclinical Powerhouse: Leteprinim Potassium (AIT-082) Shows Neurotrophic and Neuroprotective Prowess in Neurodegeneration Models
For Immediate Release
[City, State] – Leteprinim Potassium (also known as AIT-082), a novel purine derivative, has demonstrated significant neuroprotective and neurotrophic effects across a range of preclinical models of neurodegenerative diseases. Despite its development for Alzheimer's and Parkinson's disease being discontinued, the extensive preclinical data available for AIT-082 provides valuable insights for researchers and drug developers in the field of neurodegeneration. This guide offers an objective comparison of this compound's performance with other neuroprotective agents, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
This compound, a hypoxanthine derivative, distinguishes itself not by modulating potassium channels as its name might suggest, but through its multifaceted mechanism of action. Preclinical studies have shown that it stimulates the synthesis and release of crucial neurotrophic factors, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). Furthermore, it exhibits protective effects against glutamate-induced excitotoxicity, a common pathological hallmark in many neurodegenerative conditions.
Comparative Efficacy in Preclinical Models
This compound (AIT-082) has been evaluated in various in vitro and in vivo models, demonstrating its potential to promote neuronal survival, enhance neurite outgrowth, and improve functional outcomes. To provide a clear comparison, its performance is presented alongside two other neuroprotective agents with different mechanisms of action: Cerebrolysin, a peptide mixture with neurotrophic activity, and Edaravone, a free radical scavenger.
In Vitro Neuroprotection and Neurite Outgrowth
In cultured PC12 cells, a common model for studying neuronal differentiation, AIT-082 significantly enhanced NGF-mediated neurite outgrowth.
| Agent | Model System | Concentration/Dose | Key Finding |
| This compound (AIT-082) | PC12 Cells | 5-50 ng/ml | Increased intracellular levels and secretion of synaptophysin, a marker for synaptic density.[1] |
| Cerebrolysin | Primary Cortical Neurons | Not Specified | Promotes neurotrophic stimulation and protects against noxious agents.[2] |
| Edaravone | SH-SY5Y Cells (Aβ25-35 induced toxicity) | Not Specified | Increased cell survival and decreased apoptosis through activation of the Nrf2/ARE signaling pathway.[3] |
In Vivo Cognitive Enhancement in Aging Models
AIT-082 has shown promise in animal models of age-related cognitive decline.
| Agent | Animal Model | Dosing Regimen | Primary Outcome |
| This compound (AIT-082) | Aged Mice (Cycloheximide-induced amnesia) | 60 mg/kg (IP) | Unaffected memory enhancement, suggesting independence from adrenal hormones.[4] |
| Cerebrolysin | Not Specified | Not Specified | Used in the treatment of cognitive disorders, including Alzheimer's and vascular dementia.[5] |
| Edaravone | P301L Mice (Frontotemporal Dementia Model) | Oral administration in drinking water for 3 months | Improved reference memory and accuracy in the Morris water maze.[6][7] |
Neuroprotection in Excitotoxicity and Spinal Cord Injury Models
AIT-082 demonstrated neuroprotective effects in models of acute neuronal injury.
| Agent | Animal Model | Dosing Regimen | Key Findings |
| This compound (AIT-082) | Rat Kainate-Induced Excitotoxicity | 60 mg/kg/day (IP) for 7 days | Decreased mortality, reduced loss of hippocampal neurons, and lessened the reduction of GAD activity.[8] |
| This compound (AIT-082) | Rat Spinal Cord Injury (Compression) | 60 mg/kg/day (IP) | Significantly reduced locomotor impairment from 1-21 days post-injury; reduced tissue swelling and loss.[9][10] |
| Edaravone | Rat Kainate-Induced Epilepsy | Not Specified | Reduced downregulation of Nrf2 and HO-1, and diminished levels of proinflammatory cytokines.[11] |
Experimental Protocols
PC12 Cell Neurite Outgrowth Assay
PC12 cells are cultured in a suitable medium and plated on collagen-coated surfaces. The cells are then treated with Nerve Growth Factor (NGF) to induce differentiation into sympathetic neuron-like cells, characterized by the extension of neurites. This compound (AIT-082) is added at various concentrations in the presence of a sub-optimal concentration of NGF. After a defined incubation period (e.g., 24-48 hours), the cells are fixed and immunostained for neuronal markers like βIII-tubulin. The number and length of neurites are quantified using microscopy and image analysis software. A cell is typically considered to have a neurite if the process is at least the length of the cell body diameter.[12][13][14]
Morris Water Maze for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents. A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface. Animals are trained over several days to find the platform using distal visual cues in the room. In the case of aged mice, a baseline of their cognitive function is established. This compound (AIT-082) or a vehicle control is administered before the training trials. The latency to find the platform, the path length, and the time spent in the target quadrant during a probe trial (with the platform removed) are measured to assess learning and memory.[15][16][17][18][19]
Rat Model of Spinal Cord Injury (Compression)
Adult rats are anesthetized, and a laminectomy is performed to expose the spinal cord at a specific thoracic level (e.g., T10). A standardized contusion or compression injury is induced using a device like the NYU impactor or by applying a calibrated clip. This results in a reproducible level of motor and sensory deficits. This compound (AIT-082) or control is administered shortly after the injury and continued for a specified duration. Functional recovery is assessed at regular intervals using a locomotor rating scale, such as the Basso, Beattie, and Bresnahan (BBB) scale, which grades hindlimb movements from complete paralysis to normal gait.[20][21][22][23][24][25][26]
Kainate-Induced Excitotoxicity Model
To model excitotoxic neuronal death, rats are administered a systemic injection of kainic acid, a potent agonist of glutamate receptors. This induces status epilepticus and leads to selective neuronal loss, particularly in the hippocampus. This compound (AIT-082) is administered before and after the kainate injection. The neuroprotective effect is evaluated by histological analysis of brain sections to quantify neuronal survival in vulnerable regions like the CA1 and CA3 areas of the hippocampus. Biochemical markers of neuronal damage and function, such as glutamic acid decarboxylase (GAD) activity, can also be measured.[27][28][29][30][31]
Signaling Pathways and Mechanisms of Action
The neuroprotective and neurotrophic effects of this compound (AIT-082) and the comparative agents are mediated by distinct signaling pathways.
This compound (AIT-082) Signaling Pathway
This compound (AIT-082) is believed to exert its effects by stimulating astrocytes to produce and release neurotrophic factors. These factors then bind to their respective receptors on neurons, activating downstream signaling cascades that promote cell survival and growth. One key pathway implicated is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
References
- 1. Effect of a memory-enhancing drug, AIT-082, on the level of synaptophysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role and Impact of Cerebrolysin for Ischemic Stroke Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Reversal of cycloheximide-induced memory disruption by AIT-082 (Neotrofin) is modulated by, but not dependent on, adrenal hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farmakoterapia w Psychiatrii i Neurologii [fpn.ipin.edu.pl]
- 6. Preclinical validation of a novel oral Edaravone formulation for treatment of frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AIT-082 is neuroprotective against kainate-induced neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AIT-082 and methylprednisolone singly, but not in combination, enhance functional and histological improvement after acute spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. geriatri.dergisi.org [geriatri.dergisi.org]
- 16. mmpc.org [mmpc.org]
- 17. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 18. cyagen.com [cyagen.com]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Improved Locomotor Recovery in a Rat Model of Spinal Cord Injury by BioLuminescent-OptoGenetic (BL-OG) Stimulation with an Enhanced Luminopsin [mdpi.com]
- 23. Experimental spinal cord injury and behavioral tests in laboratory rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Refinement of the spinal cord injury rat model and validation of its applicability as a model for memory loss and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A New and Simple Method for Spinal Cord Injury Induction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Kainate-Mediated Excitotoxicity Induces Neuronal Death in the Rat Spinal Cord In Vitro via a PARP-1 Dependent Cell Death Pathway (Parthanatos) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Kainic acid-mediated excitotoxicity as a model for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Kainate-induced delayed onset of excitotoxicity with functional loss unrelated to the extent of neuronal damage in the in vitro spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Leteprinim Potassium and NGF Mimetics in Neurotrophic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct neurotrophic agents: Leteprinim Potassium (also known as AIT-082 or Neotrofin) and Nerve Growth Factor (NGF) mimetics. While both hold promise for the treatment of neurodegenerative diseases, they operate through fundamentally different mechanisms. This compound acts as an indirect neurotrophic agent by stimulating the endogenous production of neurotrophic factors. In contrast, NGF mimetics are designed as direct agonists of the NGF receptor, TrkA, often engineered to avoid the p75NTR receptor to minimize side effects such as pain.
This document synthesizes available preclinical and clinical data to offer a comparative overview of their mechanisms of action, signaling pathways, and experimental efficacy.
Mechanism of Action and Signaling Pathways
This compound (AIT-082): An Inducer of Endogenous Neurotrophic Factors
This compound is a synthetic purine analog that enhances the production of several neurotrophic factors by astrocytes. Its primary mechanism does not involve direct receptor agonism but rather upregulates the synthesis and release of endogenous neurotrophic factors, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). This, in turn, activates their respective signaling cascades, promoting neuronal survival and regeneration. Additionally, this compound has been shown to protect neurons from glutamate-induced excitotoxicity and enhance the action of existing NGF.[1][2]
The signaling pathway initiated by this compound is therefore indirect and pleiotropic, relying on the induction of a natural cocktail of neurotrophic factors.
NGF Mimetics: Direct and Selective TrkA Agonists
NGF mimetics are a class of compounds, including peptides and small molecules, designed to directly bind to and activate the Tropomyosin receptor kinase A (TrkA), the primary receptor for NGF.[3][4] A key design principle for many NGF mimetics is to achieve selective activation of TrkA without engaging the p75 neurotrophin receptor (p75NTR).[1][5] Activation of p75NTR by native NGF has been linked to apoptosis and pain sensitization, making its avoidance a critical therapeutic goal.[5][6]
Upon binding to TrkA, NGF mimetics induce receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. These pathways are crucial for mediating neuronal survival, differentiation, and neurite outgrowth.[3][5][7]
Comparative Performance Data
The following tables summarize quantitative data from various preclinical studies. It is important to note that these data are not from head-to-head comparative studies and experimental conditions may vary.
Table 1: In Vitro Efficacy Data
| Compound/Class | Assay | Cell Line | Concentration | Result | Citation |
| This compound (AIT-082) | Neurite Outgrowth Enhancement (with NGF) | PC12 | 10 - 100 µM | Significant enhancement of NGF-mediated neurite outgrowth. | |
| Synaptophysin Secretion | PC12 | 5 - 50 ng/mL | Increased secretion of synaptophysin. | ||
| Neuroprotection (Glutamate Toxicity) | Cultured Hippocampal Neurons | Not specified | Reduces glutamate toxicity. | [1] | |
| NGF Mimetics (Peptide-based) | TrkA Phosphorylation | Primary Cholinergic Neurons | 10 µM (hNGF1-14) | 153.03 ± 7.59% of control. | [3] |
| TrkA Phosphorylation | Primary Cholinergic Neurons | 10 µM (Ac-hNGF1-14) | 296.21 ± 44.49% of control. | [3] | |
| Neurite Outgrowth | PC12 | 3 µM (L1L4) | ~50% of differentiation induced by 0.192 nM mNGF. | ||
| Neuronal Survival | Serum-starved PC12 | ~10 µM (MT2) | Comparable to 4 nM hrNGF. | ||
| NGF Mimetics (Small Molecule) | TrkA Activation | PC12 | 30 µM (1H5) | 50% of the activity of 100 ng/mL NGF. | [3] |
| TrkA Activation | PC12 | 30 µM (5E5) | >200% of the activity of 100 ng/mL NGF. | [3] |
Table 2: In Vivo Efficacy Data
| Compound/Class | Animal Model | Dosing | Outcome | Citation |
| This compound (AIT-082) | Aged mice (memory deficit) | 30 mg/kg | Enhanced working memory. | |
| Rat (spinal cord injury) | 60 mg/kg/day for 21 days | Reduced locomotor impairment. | ||
| Rat pups (hypoxic-ischemic brain injury) | 60 mg/kg (single dose) | Reduced apoptotic neurons. | ||
| NGF Mimetics (Peptide-based) | Rat (neuropathic pain) | Not specified | Reduced neuropathic behavior. | |
| Mice (traumatic brain injury) | 1 mg/kg (GK-2) for 5 days | Improved motor function. | [8] | |
| Streptozotocin-induced diabetic mice | 0.5 mg/kg (i.p.) or 5 mg/kg (p.o.) (GK-2) | Ameliorated hyperglycemia and cognitive deficits. | [4] |
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells (General Protocol)
This assay is commonly used to assess the neurotrophic potential of compounds.
-
Cell Plating: PC12 cells are plated at a low density (e.g., 1x104 cells/well) in collagen-coated multi-well plates.
-
Compound Treatment: After allowing the cells to adhere (typically 24 hours), the culture medium is replaced with a low-serum medium containing the test compound (this compound or NGF mimetic) at various concentrations. A positive control (e.g., 50 ng/mL NGF) and a vehicle control are included.
-
Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for differentiation and neurite extension.
-
Fixation and Staining: Cells are fixed with 4% paraformaldehyde and permeabilized. Neurites are visualized by immunostaining for neuronal markers such as β-III tubulin.
-
Quantification: The percentage of cells bearing neurites longer than the cell body diameter is determined by microscopy. Automated imaging systems can also be used to measure total neurite length per cell.[5]
Neuroprotection Assay Against Glutamate Excitotoxicity (General Protocol)
This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate.
-
Cell Culture: Primary cortical or hippocampal neurons are cultured for several days to allow for maturation.
-
Pre-treatment: The culture medium is replaced with a medium containing the test compound (this compound or NGF mimetic) at various concentrations for a specified pre-incubation period.
-
Glutamate Exposure: A toxic concentration of glutamate (e.g., 30 µM) is added to the culture medium.
-
Incubation: The cells are incubated with the test compound and glutamate for a defined period (e.g., 24 hours).
-
Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.
Summary and Conclusion
This compound and NGF mimetics represent two distinct and promising strategies for harnessing neurotrophic support in the context of neurodegenerative diseases.
-
This compound (AIT-082) offers the potential advantage of a pleiotropic effect by stimulating the production of a range of endogenous neurotrophic factors. This may provide a more holistic neuroprotective and regenerative environment. However, its efficacy is dependent on the capacity of the patient's own cells to produce these factors, which could vary.
-
NGF Mimetics provide a more direct and targeted approach by specifically activating the TrkA receptor. The ability to engineer these molecules to avoid p75NTR activation is a significant advantage, potentially reducing the side effects associated with native NGF therapy. The efficacy of this approach relies on the accessibility of the TrkA receptor and the specific signaling bias of the mimetic.
The choice between these two strategies may depend on the specific pathological context. For instance, in conditions where the cellular machinery for producing neurotrophins is compromised, a direct-acting NGF mimetic might be more beneficial. Conversely, in situations where a broader neurotrophic and regenerative support is needed, an agent like this compound that stimulates a range of factors could be advantageous.
Further research, including direct comparative studies in relevant disease models, is necessary to fully elucidate the relative therapeutic potential of these two innovative approaches to neurotrophic therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection by small molecule activators of the nerve growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurite outgrowth from PC12 cells is enhanced by an inhibitor of mechanical channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nerve growth factor-induced neurite outgrowth in PC12 cells involves the coordinate induction of microtubule assembly and assembly-promoting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity of KCl contributes to EGF-induced neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low molecular weight, non-peptidic agonists of TrkA receptor with NGF-mimetic activity - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative assessment of Leteprinim Potassium-induced neurogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative assessment of Leteprinim Potassium (Iptakalim)-induced neurogenesis, offering a comparative analysis with other neurogenic agents. The data presented is compiled from preclinical studies to facilitate an objective evaluation of its therapeutic potential.
Quantitative Assessment of Neurogenesis
This compound, a selective ATP-sensitive potassium (K-ATP) channel opener, has demonstrated significant pro-neurogenic effects in adult mouse models. Its efficacy, particularly in the hippocampus, has been quantitatively compared with the well-established antidepressant and neurogenic agent, Fluoxetine.
Key Findings:
-
Enhanced Neural Stem Cell Proliferation: Chronic administration of Iptakalim (10 mg/kg for 4 weeks) significantly increased the number of newborn adult neural stem cells (ANSCs) in the subgranular zone (SGZ) of the hippocampus in mice.[1]
-
Comparable Efficacy to Fluoxetine: The pro-proliferative effect of Iptakalim on ANSCs was comparable to that observed with Fluoxetine (10 mg/kg).[1]
-
Mechanism of Action: The neurogenic effects of Iptakalim are mediated through the opening of Kir6.1-composed K-ATP channels, which leads to the activation of the Akt-CREB signaling pathway and increased expression of crucial neurotrophic factors, Brain-Derived Neurotrophic Factor (BDNF) and Fibroblast Growth Factor-2 (FGF-2).[1][2]
The following tables summarize the quantitative data from a pivotal study comparing Iptakalim and Fluoxetine in a mouse model of adult hippocampal neurogenesis.
Table 1: Effect of Iptakalim and Fluoxetine on Adult Neural Stem Cell (ANSC) Proliferation
| Treatment Group (4 weeks) | Number of BrdU+ cells in the Subgranular Zone (SGZ) |
| Saline (Control) | Baseline |
| Iptakalim (10 mg/kg) | Significantly increased vs. Saline |
| Fluoxetine (10 mg/kg) | Significantly increased vs. Saline |
BrdU (5-bromo-2'-deoxyuridine) is a synthetic nucleoside that is an analogue of thymidine and is commonly used in the detection of proliferating cells in living tissues.
Table 2: Effect of Iptakalim and Fluoxetine on Neurotrophic Factor and Signaling Molecule Expression
| Treatment Group | Relative Protein Level (vs. Control) | |||
| BDNF | FGF-2 | p-Akt | p-CREB | |
| Saline (Control) | 1.0 | 1.0 | 1.0 | 1.0 |
| Iptakalim (10 mg/kg) | Increased | Increased | Increased | Increased |
| Fluoxetine (10 mg/kg) | Increased | Increased | Increased | Increased |
p-Akt (phosphorylated Akt) and p-CREB (phosphorylated CREB) are activated forms of key signaling proteins involved in cell survival and neurogenesis.
Comparison with Other K-ATP Channel Openers
While direct comparative studies are limited, other K-ATP channel openers have also been investigated for their effects on the nervous system.
-
Diazoxide: This K-ATP channel opener has been shown to increase the number of BrdU/NeuN double-positive (newly formed neurons) cells in the hippocampus of rats following an excitotoxic lesion. This suggests a potential role in injury-induced neurogenesis.
-
Minoxidil: Known for its hair growth-promoting effects, Minoxidil has also demonstrated neuroprotective properties for dorsal root ganglion (DRG) neurons in vitro. Its potential for central neurogenesis is yet to be fully elucidated.
It is important to note that these findings are from different experimental models and a direct comparison of potency with Iptakalim cannot be made without further head-to-head studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative assessment of Iptakalim-induced neurogenesis.
In Vivo Drug Administration and BrdU Labeling
-
Animal Model: Adult male C57BL/6 mice.
-
Drug Administration: Iptakalim (10 mg/kg), Fluoxetine (10 mg/kg), or saline were administered via intraperitoneal (i.p.) injection once daily for 28 consecutive days.
-
BrdU Labeling: To label dividing cells, mice were co-injected with BrdU (50 mg/kg, i.p.) on the final 5 days of the drug administration period.
-
Tissue Collection: 24 hours after the final drug and BrdU injection, mice were euthanized, and brain tissue was collected for analysis.
Immunohistochemistry for BrdU+ Cell Quantification
-
Tissue Preparation: Brains were fixed in 4% paraformaldehyde, cryoprotected in 30% sucrose, and sectioned coronally at 40 µm thickness using a cryostat.
-
Antigen Retrieval: Free-floating sections were treated with 2N HCl at 37°C for 30 minutes to denature the DNA, followed by neutralization with 0.1 M borate buffer (pH 8.5).
-
Blocking: Sections were blocked with a solution containing 10% normal goat serum and 0.3% Triton X-100 in phosphate-buffered saline (PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections were incubated overnight at 4°C with a rat anti-BrdU primary antibody.
-
Secondary Antibody Incubation: After washing, sections were incubated with a biotinylated goat anti-rat secondary antibody for 2 hours at room temperature.
-
Signal Detection: The signal was amplified using an avidin-biotin-horseradish peroxidase (HRP) complex and visualized with 3,3'-diaminobenzidine (DAB).
-
Quantification: The number of BrdU-positive cells in the SGZ of the dentate gyrus was counted using a microscope and stereological software.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Hippocampal tissue was homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against BDNF, FGF-2, p-Akt, Akt, p-CREB, CREB, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Visualizations
Signaling Pathway of this compound-Induced Neurogenesis```dot
// Nodes Leteprinim [label="this compound\n(Iptakalim)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KATP_Channel [label="Kir6.1/SUR1\nK-ATP Channel", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; pAkt [label="p-Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; pCREB [label="p-CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; BDNF_FGF2 [label="BDNF & FGF-2\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neurogenesis [label="Neurogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Leteprinim -> KATP_Channel [label="opens"]; KATP_Channel -> Akt [style=invis]; Akt -> pAkt [label="Phosphorylation"]; pAkt -> CREB [style=invis]; CREB -> pCREB [label="Phosphorylation"]; pCREB -> BDNF_FGF2 [label="increases"]; BDNF_FGF2 -> Neurogenesis [label="promotes"];
// Invisible edges for alignment subgraph { rank=same; KATP_Channel; Akt; CREB; } }
References
Validating the Therapeutic Window for Neuroprotective Agents in Stroke Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective therapies in the acute phase of ischemic stroke remains a critical area of research. While preclinical studies have shown promise for numerous agents, translation to clinical success has been challenging. This guide provides a comparative analysis of the potassium channel opener, exemplified by agents like the investigational compound BMS-204352, against other classes of neuroprotective drugs. We present supporting experimental data, detailed methodologies for key preclinical stroke models, and visualizations of the implicated signaling pathways to aid in the evaluation and design of future neuroprotective strategies.
Comparative Efficacy of Neuroprotective Agents in Preclinical Stroke Models
The following table summarizes the neuroprotective efficacy of various agents in preclinical models of ischemic stroke, focusing on the reduction of infarct volume and the effective therapeutic window. It is important to note that direct comparisons should be made with caution due to variations in animal models, experimental protocols, and methods of assessing outcomes.
| Drug Class | Representative Agent(s) | Animal Model | Therapeutic Window | Infarct Volume Reduction | Reference(s) |
| Potassium Channel Openers | BMS-204352 | Rat (pMCAO) | 2 hours post-occlusion | 20-30% | [1] |
| Retigabine | Mouse (tMCAO, Photothrombotic) | Up to 3 hours post-stroke | Significant reduction in lesion size | ||
| Tetracycline Antibiotics | Minocycline | Rat (tMCAO) | 4 hours post-occlusion | 63% (cortical) | [2] |
| Free Radical Scavengers | Edaravone | Rodent Models (Systematic Review) | Varied | ~25.5% | |
| NMDA Receptor Antagonists | CNS 1102 | Rat (pMCAO) | 15 minutes post-occlusion | 66% | |
| Post-Synaptic Density Protein Inhibitors | Nerinetide (NA-1) | Mouse (tMCAO) | At reperfusion | ~25% (Note: A replication study did not find a significant effect) | [1] |
| Miscellaneous | Magnesium Sulfate | Rodent Models (MCAO) | 2 to 8 hours post-occlusion | 26-61% (Note: Results are inconsistent across studies) | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for validating therapeutic candidates. Below are methodologies for two commonly employed preclinical models of ischemic stroke.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice
This model simulates ischemic stroke with subsequent reperfusion, mimicking clinical scenarios where blood flow is restored.
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance) delivered in a mixture of N₂O and O₂. Maintain body temperature at 37°C using a heating pad.
-
Surgical Preparation: Place the mouse in a supine position. Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the pterygopalatine artery. Temporarily clamp the CCA and ICA.
-
Filament Insertion: Introduce a silicon-coated 6-0 nylon monofilament through an incision in the ECA stump. Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 9-11 mm from the carotid bifurcation. A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms successful occlusion.
-
Occlusion and Reperfusion: Maintain the filament in place for the desired occlusion period (e.g., 30, 60, or 90 minutes). To initiate reperfusion, withdraw the filament.
-
Wound Closure and Recovery: Suture the incision and allow the animal to recover in a warmed cage. Provide post-operative care, including analgesics and soft food.
-
Outcome Assessment: Assess neurological deficits at various time points (e.g., 24, 48, 72 hours) using a standardized neurological scoring system. Determine infarct volume at the study endpoint using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.
Photothrombotic Stroke Model in Rats
This model induces a focal cortical infarct with high reproducibility, suitable for studying therapies targeting specific cortical regions.
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane) and fix its head in a stereotaxic frame. Maintain body temperature at 37°C.
-
Photosensitizer Injection: Administer the photosensitive dye Rose Bengal (e.g., 20 mg/kg) intravenously.
-
Cranial Exposure: Make a midline scalp incision to expose the skull.
-
Photo-irradiation: Position a cold light source with a specific aperture (e.g., 4 mm diameter) over the target cortical area (e.g., sensorimotor cortex). Illuminate the skull for a defined period (e.g., 15-20 minutes). The light activates the Rose Bengal, leading to the formation of a thrombus and subsequent occlusion of the microvasculature in the illuminated region.
-
Wound Closure and Recovery: Suture the scalp incision and allow the animal to recover.
-
Outcome Assessment: Evaluate behavioral deficits related to the affected cortical area (e.g., cylinder test for forelimb asymmetry). Measure infarct volume at the study endpoint using histological staining (e.g., TTC or Cresyl Violet) of brain sections.
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms of neuroprotective agents is crucial for targeted drug development. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.
Signaling Pathways of Neuroprotective Agents
Caption: Signaling pathways targeted by different classes of neuroprotective agents in the context of the ischemic cascade.
General Experimental Workflow for Preclinical Stroke Studies
Caption: A generalized workflow for conducting preclinical studies of neuroprotective agents in stroke models.
Conclusion
The validation of a therapeutic window for any neuroprotective agent is a multifactorial process requiring rigorous preclinical evaluation. Potassium channel openers, by modulating neuronal excitability, represent a promising therapeutic strategy. However, as with all neuroprotective candidates, their efficacy is time-dependent and must be thoroughly characterized in clinically relevant animal models. This guide provides a framework for comparing the performance of these agents against other neuroprotective strategies and emphasizes the importance of standardized, detailed experimental protocols and a deep understanding of the underlying molecular pathways. The continued investigation and head-to-head comparison of these diverse neuroprotective agents will be instrumental in identifying the most promising candidates for future clinical trials in ischemic stroke.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Leteprinim Potassium
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Leteprinim Potassium, a neuroprotective and cognitive-enhancing agent used in research. Adherence to these protocols is critical for minimizing environmental impact and ensuring personnel safety.
Understanding this compound:
This compound (also known as AIT-082) is a synthetic purine derivative.[1] It is a crystalline solid soluble in phosphate-buffered saline (PBS) at a pH of 7.2.[2][3] While specific hazard information for this compound is not extensively detailed in publicly available sources, it is crucial to handle it with the care afforded to all laboratory chemicals. The available Safety Data Sheet (SDS) should always be consulted as the primary source of safety and handling information.
Core Disposal Protocol:
The following procedure outlines the recommended steps for the disposal of this compound. This protocol is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with local, state, and federal regulations.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Required PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
2. Waste Segregation: Proper segregation of chemical waste is fundamental to safe disposal.
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container.
-
Contaminated materials such as weighing papers, pipette tips, and empty vials should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.
-
Do not mix with other incompatible chemical waste streams.
-
3. Disposal of Empty Containers: Empty containers that previously held this compound must be managed appropriately.
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., water, if the compound is soluble and it is safe to do so) three times.
-
Collect the rinsate as hazardous liquid waste.
-
-
Container Disposal:
-
After triple rinsing, the container can often be disposed of as non-hazardous waste. However, institutional policies may vary, so always consult your facility's waste management guidelines.
-
4. Final Disposal: All collected hazardous waste must be disposed of through your institution's designated chemical waste management program.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including the full chemical name ("this compound") and any known hazards.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by the waste management service.
Quantitative Data Summary:
| Property | Value | Reference |
| CAS Number | 192564-13-9 | [1][2][4] |
| Molecular Formula | C₁₅H₁₂KN₅O₄ | [1][2] |
| Formula Weight | 365.4 g/mol | [2] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [2][3] |
| Purity | ≥98% | [2] |
Experimental Workflow for Disposal:
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines.
References
Personal protective equipment for handling Leteprinim Potassium
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Leteprinim Potassium is paramount. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound in a laboratory setting. The following procedures are based on general best practices for handling chemical compounds in a research environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1-compliant, chemical splash goggles.[1][2] | Protects eyes from splashes, dust, or aerosols of the compound. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the face during splash-prone procedures.[1][2] | |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves.[1][2] | Prevents skin contact with the compound. Double-gloving is recommended for added safety.[1] |
| Body Protection | Laboratory Coat | Full-length, buttoned, with long sleeves. | Protects skin and personal clothing from contamination.[2][3] |
| Closed-toe Shoes | Sturdy, non-perforated shoes covering the entire foot. | Protects feet from spills and dropped objects.[2] | |
| Respiratory Protection | Fume Hood | Properly functioning chemical fume hood. | To be used when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols. |
| Respirator | N95 or higher, based on risk assessment. | May be required for specific procedures where aerosolization is likely and a fume hood is not feasible. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical for minimizing risk and ensuring a safe laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly sealed and clearly labeled.
Handling Procedures:
-
Preparation: Before handling, ensure you are wearing all the required PPE as outlined in the table above. All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation risks.
-
Weighing and Solution Preparation: When weighing the solid compound, use a draft shield to prevent the powder from becoming airborne. Prepare solutions by slowly adding the solvent to the solid to avoid splashing.
-
Experimental Use: During experimentation, handle all solutions containing this compound with care. Avoid direct contact with skin and eyes. If any part of your body comes into contact with the compound, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Transport: When moving solutions of this compound within the laboratory, use sealed, shatter-resistant containers placed within a secondary container to prevent spills.
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Wearing appropriate PPE, carefully collect the absorbed material and contaminated items into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
-
All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste.
-
Collect all hazardous waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
